Nepsilon-acetyl-L-lysine-d8
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H16N2O3 |
|---|---|
Molecular Weight |
196.27 g/mol |
IUPAC Name |
(2S)-6-acetamido-2-amino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI Key |
DTERQYGMUDWYAZ-IYVSXXDFSA-N |
Isomeric SMILES |
[2H]C([2H])([C@@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)C |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Nε-acetyl-L-lysine-d8
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Nε-acetyl-L-lysine-d8, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of the endogenous metabolite Nε-acetyl-L-lysine. This document details its physicochemical properties, outlines a plausible chemical synthesis route, and presents a detailed experimental protocol for its application in quantitative mass spectrometry. Furthermore, it explores the biological significance of its non-labeled analog, Nε-acetyl-L-lysine, in cellular processes, particularly in the epigenetic regulation of gene expression through histone acetylation. This guide is intended to be a valuable resource for researchers in proteomics, metabolomics, and drug development who require precise and reliable methods for the quantification of this important biomolecule.
Introduction
Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a pivotal role in various cellular processes, most notably in the regulation of gene expression through the acetylation and deacetylation of histone proteins. The dynamic nature of lysine (B10760008) acetylation makes its accurate quantification essential for understanding its role in health and disease. Nε-acetyl-L-lysine-d8 serves as an ideal internal standard for mass spectrometry-based quantification methods due to its chemical similarity to the endogenous analyte and its distinct mass, which allows for correction of matrix effects and variations in sample processing and instrument response.
Physicochemical Properties
A summary of the key physicochemical properties of Nε-acetyl-L-lysine and its deuterated analog are presented in Table 1.
Table 1: Physicochemical Properties of Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8
| Property | Nε-acetyl-L-lysine | Nε-acetyl-L-lysine-d8 |
| Synonyms | (2S)-2-amino-6-acetamidohexanoic acid, N6-Acetyl-L-lysine | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 |
| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₈D₈N₂O₃ |
| Molecular Weight | 188.22 g/mol | 196.3 g/mol |
| Appearance | White crystalline powder | Solid |
| Melting Point | 250 °C (decomposes) | Not explicitly available |
| Solubility | Soluble in water and 80% acetic acid | Soluble in 80% acetic acid, slightly soluble in water[1] |
| Purity | ≥98% | ≥99% deuterated forms (d₁-d₈)[1] |
| CAS Number | 692-04-6 | Not explicitly available |
Synthesis of Nε-acetyl-L-lysine-d8
-
Protection of the α-amino group of L-lysine: To ensure selective acetylation of the ε-amino group, the α-amino group must first be protected with a suitable protecting group (e.g., Boc, Cbz).
-
Deuterated Acetylation: The ε-amino group of the protected lysine is then acetylated using a deuterated acetylating agent, such as acetic anhydride-d6. Acetic anhydride-d6 is commercially available.
-
Deprotection: The final step involves the removal of the α-amino protecting group to yield Nε-acetyl-L-lysine-d8.
The enzymatic synthesis of Nε-acetyl-L-lysine has also been described and could potentially be adapted using deuterated precursors.
Biological Significance of Nε-acetyl-L-lysine
Nε-acetyl-L-lysine is a key player in the epigenetic regulation of gene expression. The acetylation and deacetylation of lysine residues on the N-terminal tails of histone proteins alter chromatin structure, thereby modulating the accessibility of DNA to transcription factors.
-
Lysine Acetyltransferases (KATs): These enzymes, also known as histone acetyltransferases (HATs), catalyze the transfer of an acetyl group from acetyl-CoA to the ε-amino group of lysine residues. This neutralizes the positive charge of the lysine side chain, weakening the interaction between histones and the negatively charged DNA backbone. This "loosening" of the chromatin structure is generally associated with transcriptional activation.
-
Lysine Deacetylases (KDACs): These enzymes, including histone deacetylases (HDACs) and sirtuins, remove the acetyl group from lysine residues. This restores the positive charge, leading to a more condensed chromatin structure and transcriptional repression.
The dynamic interplay between KATs and KDACs is crucial for the precise control of gene expression in response to various cellular signals.
Caption: The reversible process of lysine acetylation and deacetylation.
Experimental Protocols: Quantification of Nε-acetyl-L-lysine in Human Plasma using LC-MS/MS
This section details a validated method for the quantification of Nε-acetyl-L-lysine in human plasma using Nε-acetyl-L-lysine-d8 as an internal standard. This protocol is adapted from the work of Gessner et al. (2019).[2]
Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
To a 20 µL aliquot of plasma, add a known amount of Nε-acetyl-L-lysine-d8 solution (concentration to be optimized based on expected analyte levels).
-
Precipitate proteins by adding a suitable volume of a protein precipitation agent (e.g., methanol (B129727) or acetonitrile (B52724) containing 1% formic acid).
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Table 2: LC-MS/MS Parameters for the Quantification of Nε-acetyl-L-lysine
| Parameter | Setting |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized linear gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | Nε-acetyl-L-lysine: m/z 189.1 → 84.1, 144.1Nε-acetyl-L-lysine-d8: m/z 197.1 → 88.1, 148.1 |
| Collision Energy | To be optimized for each transition |
Data Presentation
The use of a stable isotope-labeled internal standard allows for the accurate quantification of Nε-acetyl-L-lysine in biological matrices.
Table 3: Reference Concentrations of Nε-acetyl-L-lysine in Healthy Human Plasma
| Analyte | Concentration Range (µmol/L) | Mean ± SD (µmol/L) | Reference |
| Nε-acetyl-L-lysine | 0.49 - 2.13 | 1.05 ± 0.33 | Gessner et al. (2019)[2] |
Data from a cohort of 391 healthy volunteers.
Caption: Workflow for metabolite quantification using a stable isotope-labeled internal standard.
Conclusion
Nε-acetyl-L-lysine-d8 is an indispensable tool for the accurate and precise quantification of Nε-acetyl-L-lysine in complex biological matrices. Its use in stable isotope dilution mass spectrometry provides a robust methodology for researchers investigating the roles of lysine acetylation in cellular signaling, disease pathogenesis, and as a potential biomarker. This guide provides the foundational knowledge and practical protocols to facilitate the effective application of Nε-acetyl-L-lysine-d8 in scientific research.
References
Nepsilon-acetyl-L-lysine-d8 chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental applications, and biological relevance of Nε-acetyl-L-lysine-d8. This deuterated stable isotope-labeled compound serves as an invaluable tool in mass spectrometry-based quantitative analyses, particularly in the burgeoning field of post-translational modifications.
Core Chemical Properties
Nε-acetyl-L-lysine-d8 is a deuterated analog of the endogenous metabolite Nε-acetyl-L-lysine. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.
| Property | Value |
| Formal Name | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 |
| Molecular Formula | C₈H₈D₈N₂O₃ |
| Formula Weight | 196.3 g/mol |
| Isotopic Purity | ≥98% deuterated forms (d1-d8) |
| Appearance | White to off-white solid |
| Solubility | Soluble in 80% Acetic Acid; Slightly soluble in Water |
| Storage Conditions | -20°C |
| Stability | ≥ 4 years at -20°C[1] |
Experimental Protocols
The primary application of Nε-acetyl-L-lysine-d8 is as an internal standard for the accurate quantification of Nε-acetyl-L-lysine in biological matrices. Below is a detailed methodology adapted from a published LC-MS/MS protocol for the analysis of Nε-acetyl-lysine in human plasma.
Quantification of Nε-acetyl-L-lysine in Human Plasma using LC-MS/MS
This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of Nε-acetyl-L-lysine, utilizing Nε-acetyl-L-lysine-d8 as an internal standard to ensure accuracy and precision.
1. Sample Preparation (Acid Hydrolysis)
-
To a known volume of plasma, add a precise amount of Nε-acetyl-L-lysine-d8 solution of a known concentration.
-
Perform acid hydrolysis to liberate Nε-acetyl-L-lysine from plasma proteins.
-
Post-hydrolysis, the sample should be clarified, and the supernatant collected for analysis.
2. Liquid Chromatography
-
Column: A reversed-phase C18 column is suitable for separation.
-
Mobile Phase: A gradient elution using a mobile phase containing an ion-pairing agent, such as nonafluoropentanoic acid (NFPA), is effective. For example, a gradient of acetonitrile (B52724) in water with 5 mmol/L NFPA can be employed.
-
Flow Rate: A typical flow rate for analytical LC is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-20 µL, depending on the sensitivity of the mass spectrometer.
3. Mass Spectrometry
-
Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for the analysis of amino acids and their derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8 must be monitored. For instance, for a related compound Nε-(carboxymethyl)lysine, the transition m/z 205.1 → 84.1 was monitored, and for its deuterated standard, m/z 209.1 → 88.1 was used[2]. The exact m/z values for Nε-acetyl-L-lysine and its d8 analog would need to be optimized on the specific mass spectrometer being used.
| Parameter | Nε-acetyl-L-lysine | Nε-acetyl-L-lysine-d8 |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
4. Quantification
-
A calibration curve is constructed by plotting the ratio of the peak area of the Nε-acetyl-L-lysine standards to the constant peak area of the Nε-acetyl-L-lysine-d8 internal standard against the concentration of the standards.
-
The concentration of Nε-acetyl-L-lysine in the unknown samples is then determined from this calibration curve by calculating the peak area ratio of the analyte to the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Nε-acetyl-L-lysine using Nε-acetyl-L-lysine-d8 as an internal standard in an LC-MS/MS experiment.
Signaling Pathway: Regulation of p53 by Acetylation
Nε-lysine acetylation is a critical post-translational modification that regulates the activity of numerous proteins, including the tumor suppressor p53. The acetylation status of p53 is dynamically controlled by lysine (B10760008) acetyltransferases (KATs), such as p300/CBP, and lysine deacetylases (KDACs), such as the sirtuin family of proteins (e.g., SIRT1).
References
- 1. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Nε-acetyl-L-lysine-d8: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Nε-acetyl-L-lysine-d8, a deuterated isotopologue of the naturally occurring modified amino acid, Nε-acetyl-L-lysine. This compound serves as a valuable internal standard in mass spectrometry-based quantitative proteomics and metabolomics studies, enabling precise and accurate measurement of its non-deuterated counterpart.
Chemical Structure and Properties
Nε-acetyl-L-lysine-d8 is an L-lysine derivative where eight hydrogen atoms on the side chain have been replaced with deuterium (B1214612). The acetylation occurs at the epsilon (ε) amino group.
Systematic Name: N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8
The key structural features and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₈H₈D₈N₂O₃ |
| Molecular Weight | 196.29 g/mol |
| Deuterium Incorporation | 8 Deuterium Atoms |
| Isotopic Purity | Typically ≥98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and acetic acid |
| SMILES | CC(=O)N--INVALID-LINK--(C([2H])([2H])[2H])C([2H])([2H])[2H] |
| InChI Key | DTERQYGMUDWYAZ-QZJRGAKSSA-N |
Synthesis of Nε-acetyl-L-lysine-d8
The synthesis of Nε-acetyl-L-lysine-d8 is a two-step process that begins with the commercially available deuterated precursor, L-lysine-3,3,4,4,5,5,6,6-d8, followed by the selective acetylation of the ε-amino group.
Step 1: Acquisition of Deuterated Precursor
The starting material for the synthesis is L-lysine-3,3,4,4,5,5,6,6-d8, which is available from various chemical suppliers specializing in isotopically labeled compounds. This precursor already contains the eight deuterium atoms at the desired positions on the lysine (B10760008) side chain.
Step 2: Selective Nε-acetylation
The critical step in the synthesis is the selective acetylation of the ε-amino group while leaving the α-amino group unmodified. This can be achieved through several methods, with the most common being a chemo-enzymatic approach or a chemical method employing protecting groups or specific reaction conditions. A plausible and efficient chemical synthesis route is detailed below.
Experimental Protocol: Chemical Synthesis of Nε-acetyl-L-lysine-d8
This protocol describes a method for the selective Nε-acetylation of L-lysine-3,3,4,4,5,5,6,6-d8 using acetic anhydride (B1165640) under controlled pH conditions. The difference in pKa values between the α-amino group (pKa ≈ 9) and the ε-amino group (pKa ≈ 10.5) allows for selective acetylation at a pH where the α-amino group is protonated and thus less reactive.
Materials:
-
L-lysine-3,3,4,4,5,5,6,6-d8 hydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Acetic anhydride
-
Hydrochloric acid (HCl), 1M
-
Deionized water
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolution of Starting Material: Dissolve a known quantity of L-lysine-3,3,4,4,5,5,6,6-d8 hydrochloride in deionized water.
-
pH Adjustment: Cool the solution in an ice bath and slowly add a saturated solution of sodium bicarbonate with stirring until the pH of the solution reaches approximately 8.5-9.0. This deprotonates the ε-amino group to a greater extent than the α-amino group.
-
Acetylation Reaction: While maintaining the temperature at 0-5 °C, add acetic anhydride dropwise to the reaction mixture. The amount of acetic anhydride should be approximately 1.1 equivalents relative to the L-lysine-d8.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the formation of the desired product and minimize the formation of di-acetylated byproducts.
-
Quenching and Work-up: Once the reaction is complete, carefully acidify the reaction mixture to pH ~2 with 1M HCl to stop the reaction and protonate the remaining amino groups.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate to remove any unreacted acetic anhydride and other organic impurities.
-
Purification: The aqueous layer containing the product can be purified by ion-exchange chromatography or by lyophilization followed by recrystallization. Alternatively, the product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of dichloromethane, methanol, and acetic acid).
-
Characterization: Confirm the identity and purity of the final product, Nε-acetyl-L-lysine-d8, using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), mass spectrometry (to confirm the molecular weight and deuterium incorporation), and high-performance liquid chromatography (HPLC) for purity assessment.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the chemical synthesis of Nε-acetyl-L-lysine-d8.
Caption: Chemical synthesis workflow for Nε-acetyl-L-lysine-d8.
Chemical Structure Diagram
The chemical structure of Nε-acetyl-L-lysine-d8 is depicted below.
Caption: Chemical structure of Nε-acetyl-L-lysine-d8.
Conclusion
Nε-acetyl-L-lysine-d8 is a crucial tool for quantitative proteomics and metabolomics, enabling the accurate measurement of endogenous Nε-acetyl-L-lysine. Its synthesis, while requiring careful control of reaction conditions to ensure selectivity, is achievable through established chemical methods starting from the commercially available deuterated L-lysine. The detailed protocol and structural information provided in this guide serve as a valuable resource for researchers and professionals in the fields of life sciences and drug development.
The Role of Nε-acetyl-L-lysine-d8 in Advancing Quantitative Proteomics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the precise quantification of post-translational modifications (PTMs) is paramount to unraveling complex cellular signaling pathways and identifying novel therapeutic targets. Among the myriad of PTMs, lysine (B10760008) acetylation has emerged as a critical regulator of protein function, stability, and interaction. This technical guide delves into the pivotal role of Nε-acetyl-L-lysine-d8, a deuterated stable isotope-labeled internal standard, in the accurate and robust quantification of protein acetylation, providing a comprehensive resource for its application in mass spectrometry-based proteomics workflows.
Core Function: An Internal Standard for Precision and Accuracy
Nε-acetyl-L-lysine-d8 serves as a heavy-labeled analog of the naturally occurring Nε-acetyl-L-lysine. Its primary function in proteomics is to act as an internal standard for quantification by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1][2]. By introducing a known quantity of this deuterated standard into a biological sample, researchers can overcome variations in sample preparation and mass spectrometric analysis, leading to highly accurate and reproducible measurements of endogenous Nε-acetyl-L-lysine levels. This stable isotope dilution mass spectrometry (SID-MS) approach is the gold standard for quantitative analysis.
The deuterium (B1214612) labeling of Nε-acetyl-L-lysine-d8 imparts a specific mass shift without significantly altering its chemical and physical properties. This ensures that the internal standard co-elutes with the endogenous analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer. The distinct mass-to-charge (m/z) ratio of the deuterated standard allows for its simultaneous detection and differentiation from the unlabeled endogenous counterpart, enabling precise ratiometric quantification[3].
Quantitative Data in Acetylome Research
The application of quantitative proteomics has led to the identification of a vast number of acetylation sites across various organisms and cell types. While specific studies detailing the use of Nε-acetyl-L-lysine-d8 for global acetylome quantification are not always explicitly detailed in publications, the scale of these analyses underscores the importance of accurate quantification methodologies for which such standards are essential. The following table summarizes data from several large-scale acetylome studies, highlighting the extensive nature of protein acetylation.
| Study Focus | Organism/Cell Line | Number of Acetylated Proteins Identified | Number of Acetylation Sites Identified | Reference |
| Plant Meiosis and Tapetum Function | Rice (Oryza sativa) | 676 | 1354 | [4] |
| Bacterial Physiology | Azorhizobium caulinodans | 982 | 2302 | [5] |
| Bacterial Physiology | Thermophilic Bacteria | 208 | 335 | [5] |
| T2DM in Uyghur Patients | Human Serum | 120 | 422 | [6] |
Experimental Protocols: A Step-by-Step Guide
The following section outlines a detailed methodology for the quantification of protein acetylation using Nε-acetyl-L-lysine-d8 as an internal standard. This protocol synthesizes best practices from established quantitative proteomics workflows.
Sample Preparation
-
Protein Extraction: Lyse cells or tissues in a buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, Sodium Butyrate) to preserve the acetylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Internal Standard Spiking: Add a known amount of Nε-acetyl-L-lysine-d8 to each protein sample. The optimal amount should be determined empirically but is typically in the low picomole to nanomole range, depending on the expected abundance of the endogenous analyte.
-
Protein Precipitation and Digestion: Precipitate the proteins (e.g., with acetone (B3395972) or TCA) to remove interfering substances. Resuspend the protein pellet and digest into peptides using a protease such as trypsin. Trypsin cleaves at the C-terminus of lysine and arginine residues.
-
Peptide Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry analysis.
Enrichment of Acetylated Peptides (Optional but Recommended)
For comprehensive acetylome analysis, enrichment of acetylated peptides is often necessary due to their low stoichiometry.
-
Immunoaffinity Purification: Incubate the desalted peptide mixture with anti-acetyllysine antibody-conjugated beads. These antibodies will specifically bind to acetylated peptides.
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the enriched acetylated peptides from the antibody beads using a low pH solution (e.g., 0.1% trifluoroacetic acid).
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the peptides using a reverse-phase nano-liquid chromatography (nLC) system. The gradient and column chemistry should be optimized for peptide separation.
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Acquire data in a targeted fashion using Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) for the most accurate quantification. In this mode, the mass spectrometer is programmed to specifically monitor the precursor and fragment ion pairs for both the endogenous Nε-acetyl-L-lysine-containing peptides and the corresponding Nε-acetyl-L-lysine-d8-containing peptides.
Data Analysis
-
Peak Integration: Integrate the peak areas of the chromatographic peaks corresponding to the endogenous (light) and the internal standard (heavy) peptides.
-
Ratio Calculation: Calculate the ratio of the peak area of the endogenous peptide to the peak area of the Nε-acetyl-L-lysine-d8 internal standard.
-
Quantification: Determine the absolute quantity of the acetylated peptide in the original sample by comparing the calculated ratio to a standard curve generated using known concentrations of unlabeled Nε-acetyl-L-lysine and a fixed concentration of Nε-acetyl-L-lysine-d8.
Visualizing the Workflow and Principles
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying principle of quantification.
Caption: General experimental workflow for quantitative acetylomics using a spike-in internal standard.
Caption: Principle of absolute quantification using a stable isotope-labeled internal standard.
Conclusion
Nε-acetyl-L-lysine-d8 is an indispensable tool for researchers striving for high-quality quantitative data in the field of proteomics. Its use as an internal standard in mass spectrometry-based workflows enables the accurate and precise measurement of protein acetylation, a post-translational modification with profound implications for cellular function and disease. By following rigorous experimental protocols and leveraging the power of stable isotope dilution mass spectrometry, scientists and drug development professionals can confidently quantify changes in protein acetylation, paving the way for new discoveries and the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of lysine acetylation provides strong evidence for involvement of acetylated proteins in plant meiosis and tapetum function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
A Technical Guide to Nε-acetyl-L-lysine-d8 and its Non-Deuterated Form for Researchers and Drug Development Professionals
Introduction
Nε-acetyl-L-lysine is a critical post-translational modification (PTM) of proteins, playing a pivotal role in the epigenetic regulation of gene expression and other cellular processes. Its quantification in biological matrices is of paramount importance for understanding disease mechanisms and for drug development. This technical guide provides an in-depth comparison of Nε-acetyl-L-lysine and its deuterated analog, Nε-acetyl-L-lysine-d8, with a focus on their application in quantitative mass spectrometry. This guide will cover their physicochemical properties, detailed experimental protocols for their use, and the signaling pathways they influence.
Data Presentation: A Comparative Analysis
The primary utility of Nε-acetyl-L-lysine-d8 lies in its role as an internal standard for the accurate quantification of its non-deuterated counterpart using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The key differences and similarities are summarized below.
| Property | Nε-acetyl-L-lysine | Nε-acetyl-L-lysine-d8 | Rationale for Use as an Internal Standard |
| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₈D₈N₂O₃[2] | The incorporation of eight deuterium (B1214612) atoms results in a distinct mass difference, crucial for mass spectrometric differentiation. |
| Molecular Weight | 188.22 g/mol | 196.27 g/mol (approx.) | The mass shift of +8 Da allows for the simultaneous detection of the analyte and the internal standard without signal overlap. |
| Chemical Structure | Identical to the deuterated form, with hydrogen atoms at the ε-amino group's acetyl and lysine (B10760008) side chain. | Deuterium atoms replace hydrogen atoms on the acetyl group and the lysine side chain, specifically at the 3,3,4,4,5,5,6,6 positions.[2] | The structural similarity ensures that the deuterated standard co-elutes with the analyte during chromatography and exhibits similar ionization efficiency, minimizing matrix effects.[3] |
| Isotopic Purity | Not applicable | Typically ≥98% | High isotopic purity is essential to prevent contribution to the analyte's signal, ensuring accurate quantification. |
| Applications | Biological analyte, biomarker of histone acetyltransferase (HAT) and histone deacetylase (HDAC) activity.[4] | Internal standard for quantitative analysis by GC-MS or LC-MS.[1] | Its use as an internal standard corrects for sample loss during preparation and variations in instrument response. |
Experimental Protocols
The use of Nε-acetyl-L-lysine-d8 as an internal standard is central to the accurate quantification of Nε-acetyl-L-lysine in complex biological samples. Below are detailed methodologies for a typical LC-MS/MS workflow.
Sample Preparation (from Human Plasma)
-
Protein Precipitation: To 100 µL of human plasma, add 400 µL of ice-cold methanol (B129727) containing a known concentration of Nε-acetyl-L-lysine-d8 (e.g., 50 ng/mL).
-
Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte and the internal standard.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, increasing to 95% B over 5-7 minutes, holding for 1-2 minutes, and then re-equilibrating to initial conditions. The flow rate is typically 0.3-0.5 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally preferred for the analysis of Nε-acetyl-L-lysine.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard.
-
Nε-acetyl-L-lysine: m/z 189.1 → 84.1 (or other characteristic fragment ions).
-
Nε-acetyl-L-lysine-d8: m/z 197.1 → 92.1 (correspondingly shifted fragment).
-
-
Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of Nε-acetyl-L-lysine in the unknown samples is determined.
-
Mandatory Visualizations
Experimental Workflow for Quantification of Nε-acetyl-L-lysine
Caption: A typical experimental workflow for the quantification of Nε-acetyl-L-lysine.
Signaling Pathway: Lysine Acetylation and Gene Regulation
Lysine acetylation is a dynamic process regulated by two families of enzymes: histone acetyltransferases (HATs) and histone deacetylases (HDACs). This process plays a crucial role in chromatin remodeling and gene expression.
Caption: The role of lysine acetylation in the regulation of gene expression.
Conclusion
Nε-acetyl-L-lysine-d8 is an indispensable tool for the accurate and precise quantification of Nε-acetyl-L-lysine in biological systems. Its stable isotope-labeled nature allows it to serve as an ideal internal standard in mass spectrometry-based workflows, enabling researchers and drug development professionals to reliably measure this critical post-translational modification. Understanding the dynamics of lysine acetylation is fundamental to unraveling the complexities of epigenetic regulation and its implications in health and disease.
References
Physical and chemical properties of Nepsilon-acetyl-L-lysine-d8
This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of Nε-acetyl-L-lysine-d8, a crucial tool for researchers, scientists, and drug development professionals. This document details its core applications, particularly as an internal standard in quantitative mass spectrometry, and outlines relevant experimental methodologies.
Core Properties
Nε-acetyl-L-lysine-d8 is the deuterated form of Nε-acetyl-L-lysine, an acetylated derivative of the essential amino acid L-lysine. The incorporation of eight deuterium (B1214612) atoms provides a distinct mass shift, making it an ideal internal standard for accurate quantification of its non-labeled counterpart in complex biological samples.
Physical and Chemical Data
The following table summarizes the key physical and chemical properties of Nε-acetyl-L-lysine-d8.
| Property | Value | References |
| Formal Name | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 | [1] |
| Molecular Formula | C₈H₈D₈N₂O₃ | [1] |
| Formula Weight | 196.3 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% chemical purity; ≥99% deuterated forms (d1-d8) | [1] |
| Solubility | Soluble in 80% acetic acid; Slightly soluble in water. | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 4 years (when stored as directed) | [1] |
| SMILES | CC(NC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])--INVALID-LINK--N)=O | [1] |
| InChI Key | DTERQYGMUDWYAZ-IYVSXXDFSA-N | [1] |
Applications in Research
The primary application of Nε-acetyl-L-lysine-d8 is as an internal standard for the quantification of Nε-acetyl-L-lysine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] Lysine (B10760008) acetylation is a significant post-translational modification that plays a crucial role in regulating protein function and gene expression. Accurate measurement of changes in lysine acetylation is vital for understanding various biological processes and disease states.
Experimental Protocols
While a detailed, publicly available protocol for the de novo synthesis of Nε-acetyl-L-lysine-d8 is not readily found in the reviewed literature, its application in quantitative proteomics is well-documented. The following outlines a general experimental workflow for the quantification of Nε-acetyl-L-lysine in biological samples using LC-MS/MS and Nε-acetyl-L-lysine-d8 as an internal standard.
Sample Preparation and Protein Digestion
-
Sample Lysis: Cells or tissues are lysed in a suitable buffer containing protease and deacetylase inhibitors to preserve the acetylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., Bradford or BCA assay).
-
Internal Standard Spiking: A known amount of Nε-acetyl-L-lysine-d8 is added to each protein sample. This is a critical step to control for variability in sample processing, digestion, and instrument response.
-
Protein Digestion: The protein mixture is then subjected to enzymatic digestion, typically using trypsin, which cleaves proteins C-terminal to lysine and arginine residues. This process generates a complex mixture of peptides, including those containing acetylated lysine.
Enrichment of Acetylated Peptides (Optional but Recommended)
For comprehensive acetylome analysis, it is often necessary to enrich for acetylated peptides due to their low abundance.
-
Affinity Enrichment: The digested peptide mixture is incubated with antibodies that specifically recognize acetyl-lysine residues. These antibodies are often conjugated to agarose (B213101) or magnetic beads for easy separation.
-
Washing: The beads are washed several times to remove non-specifically bound peptides.
-
Elution: The bound acetylated peptides are eluted from the beads, typically using an acidic solution.
LC-MS/MS Analysis
-
Chromatographic Separation: The enriched (or unenriched) peptide mixture is separated using reverse-phase liquid chromatography (LC). This separates the peptides based on their hydrophobicity before they enter the mass spectrometer.
-
Mass Spectrometry: The eluted peptides are ionized (e.g., by electrospray ionization) and analyzed by a tandem mass spectrometer (MS/MS). The instrument is set up to detect and fragment specific peptide ions.
-
Data Acquisition: The mass spectrometer acquires data in a targeted manner, specifically monitoring for the mass-to-charge (m/z) ratios of the endogenous Nε-acetyl-L-lysine-containing peptides and the corresponding deuterated internal standard, Nε-acetyl-L-lysine-d8.
Data Analysis
-
Peak Integration: The chromatographic peaks for the endogenous analyte and the internal standard are integrated.
-
Ratio Calculation: The ratio of the peak area of the endogenous Nε-acetyl-L-lysine to the peak area of the Nε-acetyl-L-lysine-d8 internal standard is calculated.
-
Quantification: This ratio is then used to determine the absolute or relative abundance of Nε-acetyl-L-lysine in the original sample, often by referencing a standard curve.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the logical relationship of Nε-acetyl-L-lysine-d8 within a quantitative proteomics experiment.
Caption: Experimental workflow for quantitative analysis of Nε-acetyl-L-lysine.
Caption: Logical relationship of the internal standard in quantitative analysis.
References
Nepsilon-acetyl-L-lysine-d8 certificate of analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nε-acetyl-L-lysine-d8, a deuterated internal standard crucial for the accurate quantification of Nε-acetyl-L-lysine. This document outlines its physicochemical properties, analytical methodologies for its characterization, its role in biological pathways, and its application in research.
Certificate of Analysis: Typical Specifications
While a batch-specific Certificate of Analysis (CoA) is provided with each product, the following tables summarize the typical quantitative data for Nε-acetyl-L-lysine-d8, compiled from various suppliers.
Table 1: Physicochemical Properties
| Property | Specification |
| Formal Name | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 |
| Molecular Formula | C₈H₈D₈N₂O₃ |
| Formula Weight | 196.3 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in 80% Acetic Acid and slightly soluble in water. |
| Storage | -20°C |
| Stability | ≥ 4 years |
Table 2: Analytical Specifications
| Analysis | Specification | Method |
| Purity (Deuterated Forms) | ≥99% (d1-d8) | Mass Spectrometry |
| Assay (Chemical Purity) | >98.5% | High-Performance Liquid Chromatography (HPLC) |
| Optical Rotation | +21.0° to +23.0° (c=2 in 5N HCl) | Polarimetry |
Biological Significance of Nε-acetyl-L-lysine
Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a critical role in various cellular processes.[1][2] Lysine (B10760008) acetylation is a key mechanism in epigenetics, regulating gene expression through the modification of histones.[2][3] This modification neutralizes the positive charge of the lysine side chain, which is thought to weaken the interaction between histones and DNA, allowing for a more open chromatin structure and facilitating transcription.[3]
The process is dynamically regulated by two families of enzymes: histone acetyltransferases (HATs) which add the acetyl group from acetyl-CoA, and histone deacetylases (HDACs) which remove it.[2] Beyond histones, acetylation of non-histone proteins is also widespread, affecting their stability, localization, and interaction with other proteins.[2] This modification is integral to cellular signaling, metabolism, and homeostasis.[4]
Experimental Protocols
Nε-acetyl-L-lysine-d8 is primarily used as an internal standard for the accurate quantification of its endogenous, non-labeled counterpart, Nε-acetyl-L-lysine, in various biological samples using mass spectrometry-based methods.[5][6]
Quantification of Nε-acetyl-L-lysine in Biological Samples using LC-MS/MS
Objective: To accurately measure the concentration of Nε-acetyl-L-lysine in a biological matrix (e.g., plasma, cell lysate).
Materials:
-
Nε-acetyl-L-lysine-d8 (Internal Standard)
-
Nε-acetyl-L-lysine (Analyte Standard)
-
Biological Sample
-
Protein Precipitation Agent (e.g., Acetonitrile (B52724) with 0.1% Formic Acid)
-
LC-MS/MS System
Procedure:
-
Sample Preparation:
-
Thaw biological samples on ice.
-
To 100 µL of the sample, add a known concentration of Nε-acetyl-L-lysine-d8 internal standard.
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analyte from other sample components using a suitable C18 liquid chromatography column with a gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Detect and quantify the analyte and the internal standard using multiple reaction monitoring (MRM) mode on a triple quadrupole mass spectrometer. The MRM transitions would be specific for Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8.
-
-
Data Analysis:
-
Create a calibration curve using known concentrations of the Nε-acetyl-L-lysine standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of Nε-acetyl-L-lysine in the biological sample by interpolating from the standard curve.
-
Visualizations
Lysine Acetylation Signaling Pathway
Caption: Dynamic regulation of lysine acetylation and its impact on gene expression.
LC-MS/MS Quantification Workflow
Caption: Workflow for quantifying Nε-acetyl-L-lysine using a deuterated internal standard.
References
- 1. Page loading... [guidechem.com]
- 2. Acetyllysine - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for N6-Acetyl-L-lysine (HMDB0000206) [hmdb.ca]
- 4. Nε-lysine acetylation in the endoplasmic reticulum – a novel cellular mechanism that regulates proteostasis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
An In-depth Technical Guide to Deuterium-Labeled Nε-acetyl-L-lysine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of deuterium-labeled Nε-acetyl-L-lysine, a critical tool in modern proteomics and biomedical research. We will delve into its fundamental properties, synthesis, and applications, with a focus on its use as an internal standard in quantitative mass spectrometry. This document offers detailed experimental protocols, quantitative data, and visual workflows to facilitate its integration into your research.
Introduction to Nε-acetyl-L-lysine and its Deuterated Analog
Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a crucial role in regulating a wide array of cellular processes.[1][2] This modification, where an acetyl group is added to the epsilon amino group of a lysine (B10760008) residue, is a key mechanism in epigenetics, primarily through the modulation of histone-DNA interactions to control gene expression.[3][4] Histone acetyltransferases (HATs) catalyze the addition of acetyl groups, while histone deacetylases (HDACs) remove them, creating a dynamic regulatory system.[3][5] Aberrant acetylation patterns have been implicated in numerous diseases, including cancer, making the enzymes involved key therapeutic targets.[5][6]
Deuterium-labeled Nε-acetyl-L-lysine is a stable isotope-labeled version of this important molecule. In this analog, one or more hydrogen atoms are replaced by deuterium (B1214612), a heavy isotope of hydrogen. This substitution results in a molecule that is chemically identical to its natural counterpart but has a higher mass. This mass difference is the cornerstone of its utility in quantitative mass spectrometry, where it serves as an ideal internal standard for the accurate and precise measurement of endogenous Nε-acetyl-L-lysine.[7]
Physicochemical Properties and Mass Spectrometric Behavior
The introduction of deuterium atoms into the Nε-acetyl-L-lysine molecule results in a predictable mass shift, which is fundamental to its application in mass spectrometry. The most common variant is d3-Nε-acetyl-L-lysine, where the three hydrogen atoms on the acetyl group are replaced by deuterium.
| Property | Unlabeled Nε-acetyl-L-lysine | d3-Nε-acetyl-L-lysine |
| Molecular Formula | C₈H₁₆N₂O₃ | C₈H₁₃D₃N₂O₃ |
| Monoisotopic Mass | 188.1161 g/mol | 191.1349 g/mol |
| Mass Shift (d3 vs. unlabeled) | - | +3.0188 Da |
| Acetylation Mass Shift | +42.0106 Da (from Lysine) | +45.0294 Da (from Lysine) |
Table 1: Physicochemical Properties of Unlabeled and d3-Nε-acetyl-L-lysine.
In tandem mass spectrometry (MS/MS), acetylated lysine-containing peptides exhibit characteristic fragmentation patterns. Notably, the presence of immonium ions at m/z 126.1 and 143.1 are diagnostic for acetylated lysine residues.[4] When using a deuterium-labeled acetyl group (d3), these diagnostic ions will also show a corresponding mass shift, further aiding in confident identification and quantification.
Synthesis of Deuterium-Labeled Nε-acetyl-L-lysine
The synthesis of deuterium-labeled Nε-acetyl-L-lysine can be achieved through chemical methods. A common approach involves the selective acetylation of the ε-amino group of lysine using a deuterated acetylating agent.
Experimental Protocol: Quantification of Nε-acetyl-L-lysine in Biological Samples using LC-MS/MS
This protocol outlines a general procedure for the quantification of Nε-acetyl-L-lysine in a biological matrix (e.g., plasma, cell lysate) using deuterium-labeled Nε-acetyl-L-lysine as an internal standard.
Materials and Reagents
-
Analytes: Nε-acetyl-L-lysine and deuterium-labeled Nε-acetyl-L-lysine (e.g., d3-Nε-acetyl-L-lysine)
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (LC-MS grade), Formic Acid (FA)
-
Sample Preparation: Protein precipitation solution (e.g., ACN with 0.1% FA), solid-phase extraction (SPE) cartridges (optional)
-
Instrumentation: Liquid chromatography system coupled to a triple quadrupole or high-resolution mass spectrometer.
Sample Preparation
-
Spiking of Internal Standard: To a known volume or weight of the biological sample, add a known amount of deuterium-labeled Nε-acetyl-L-lysine solution. The concentration of the internal standard should be chosen to be within the linear range of the calibration curve.
-
Protein Precipitation: Add a sufficient volume of cold protein precipitation solution (e.g., 3 volumes of ACN with 0.1% FA) to the sample. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 5% ACN in water with 0.1% FA).
LC-MS/MS Analysis
-
Chromatographic Separation: Use a suitable reversed-phase column (e.g., C18) to separate the analyte from other matrix components. A gradient elution with mobile phases consisting of water with 0.1% FA (A) and acetonitrile with 0.1% FA (B) is commonly employed.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Nε-acetyl-L-lysine | 189.1234 | 84.0808, 143.1179 |
| d3-Nε-acetyl-L-lysine | 192.1422 | 84.0808, 146.1367 |
Table 2: Example MRM Transitions for Nε-acetyl-L-lysine and its d3-labeled internal standard. Note: These values are theoretical and should be optimized empirically on the specific instrument used.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of unlabeled Nε-acetyl-L-lysine into a blank matrix, along with a constant concentration of the deuterated internal standard.
-
Peak Area Ratios: For each sample and calibration standard, determine the peak areas of the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Plot the peak area ratios of the calibration standards against their corresponding concentrations to generate a calibration curve. Use the equation of the linear regression from the calibration curve to determine the concentration of Nε-acetyl-L-lysine in the unknown samples based on their measured peak area ratios.
Visualization of Key Concepts
Histone Acetylation Signaling Pathway
Quantitative Proteomics Workflow
References
- 1. biorxiv.org [biorxiv.org]
- 2. A direct nuclear magnetic resonance method to investigate lysine acetylation of intrinsically disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone acetylation and deacetylation - Wikipedia [en.wikipedia.org]
- 4. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Nε-acetyl-L-lysine-d8: A Technical Guide for Post-Translational Modification Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of Nε-acetyl-L-lysine-d8 in the field of post-translational modification (PTM) research. Lysine (B10760008) acetylation is a critical regulatory mechanism in a vast array of cellular processes, and the use of stable isotope-labeled internal standards like Nε-acetyl-L-lysine-d8 is paramount for accurate and robust quantification in mass spectrometry-based proteomics.
Introduction to Lysine Acetylation
Lysine acetylation is a reversible post-translational modification where an acetyl group is transferred to the ε-amino group of a lysine residue within a protein.[1][2] This process neutralizes the positive charge of the lysine side chain, potentially altering protein conformation, stability, and interactions with other molecules such as proteins and DNA.[2] The dynamic interplay between lysine acetyltransferases (KATs), also known as histone acetyltransferases (HATs), and lysine deacetylases (KDACs), including histone deacetylases (HDACs) and sirtuins, governs the acetylation status of proteins.[2] Dysregulation of lysine acetylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a key area of investigation for therapeutic development.[3]
The Role of Nε-acetyl-L-lysine-d8 in Quantitative Proteomics
Nε-acetyl-L-lysine-d8 is a deuterated form of Nε-acetyl-L-lysine, making it an ideal internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5] In quantitative proteomics, an internal standard is a compound of known concentration that is added to a sample to allow for the precise quantification of a specific analyte. By using a stable isotope-labeled standard that is chemically identical to the analyte of interest (Nε-acetyl-L-lysine), any variations in sample preparation and mass spectrometry analysis can be normalized, leading to highly accurate and reproducible results.[6]
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of Nε-acetyl-L-lysine-d8 is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Formal Name | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 | [5] |
| Molecular Formula | C8H8D8N2O3 | [5] |
| Formula Weight | 196.3 g/mol | [5] |
| Purity | ≥98% Chemical Purity, 99 atom % D | [2] |
| Solubility | Soluble in 80% acetic acid; Slightly soluble in water | [5] |
Mass Spectrometry Parameters
For targeted quantitative analysis using techniques like multiple reaction monitoring (MRM), specific mass transitions for the analyte and the internal standard are monitored.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Nε-acetyl-L-lysine | 189.1 | 84.1, 143.1 |
| Nε-acetyl-L-lysine-d8 | 197.1 | 88.1, 147.1 |
Note: The specific mass transitions may vary depending on the instrument and experimental conditions. The product ion at m/z 84.1 is a characteristic immonium ion for lysine, while the ion at m/z 143.1 is indicative of an acetylated lysine residue.[7]
Experimental Protocols
The following protocols provide a detailed methodology for the quantitative analysis of protein acetylation using Nε-acetyl-L-lysine-d8 as an internal standard.
General Experimental Workflow for Acetylome Analysis
The overall process involves several key stages, from sample preparation to data analysis.
Detailed Protocol for Acetylated Peptide Enrichment
This protocol outlines the steps for enriching acetylated peptides from a complex protein digest.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues in a suitable buffer containing protease and deacetylase inhibitors.
-
Quantify the protein concentration using a standard method (e.g., BCA assay).
-
Perform in-solution or in-gel digestion of the proteins using an enzyme such as trypsin.
-
-
Spike-in of Internal Standard:
-
Add a known amount of Nε-acetyl-L-lysine-d8 to the peptide mixture. The exact amount should be optimized based on the expected abundance of endogenous Nε-acetyl-L-lysine.
-
-
Immunoaffinity Purification:
-
Incubate the peptide mixture with anti-acetyl-lysine antibody-conjugated beads (e.g., agarose (B213101) or magnetic beads).[8][9]
-
Wash the beads extensively to remove non-specifically bound peptides.[8]
-
Elute the enriched acetylated peptides from the beads using a low-pH solution (e.g., 0.1% trifluoroacetic acid).[8]
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Set up the mass spectrometer to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA) to identify and quantify the acetylated peptides.[10]
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
For relative quantification of protein acetylation between different experimental conditions, SILAC can be employed.
-
Cell Culture and Labeling:
-
Sample Preparation and Analysis:
-
Treat the "heavy" and "light" cell populations with the experimental and control conditions, respectively.
-
Combine equal amounts of protein from both cell populations.
-
Proceed with the protein digestion and acetylated peptide enrichment protocol as described above.
-
During LC-MS/MS analysis, the relative abundance of acetylated peptides from the two conditions can be determined by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Application in Signaling Pathway Research: The p53 Pathway
Lysine acetylation plays a crucial role in regulating the activity of the tumor suppressor protein p53.[13] Upon cellular stress, such as DNA damage, p53 is acetylated at multiple lysine residues by various KATs, including p300/CBP and PCAF.[13] This acetylation enhances p53's stability and its ability to bind to DNA and activate the transcription of target genes involved in cell cycle arrest and apoptosis.[1][13]
The acetylation sites on p53 and the responsible enzymes are summarized in the table below.
| Acetylation Site | Acetyltransferase | Consequence of Acetylation | Reference |
| K120 | Tip60/MOF | Promotes apoptosis | [1] |
| K164 | p300/CBP | Enhances DNA binding | [13] |
| K320 | PCAF | Modulates transcriptional activity | [14] |
| K370, K372, K373, K381, K382 | p300/CBP | Increases protein stability and DNA binding | [1][13] |
Conclusion
Nε-acetyl-L-lysine-d8 is an indispensable tool for researchers investigating the role of lysine acetylation in health and disease. Its use as an internal standard in mass spectrometry-based proteomics enables accurate and reproducible quantification of changes in protein acetylation, providing critical insights into the complex regulatory networks that govern cellular function. This technical guide provides a foundational understanding and practical protocols to aid in the design and execution of robust acetylome studies, ultimately contributing to the advancement of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Nepsilon-Acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 [lgcstandards.com]
- 3. Acetylated Peptide Enrichment Service - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Insights into Regulators of p53 Acetylation [mdpi.com]
- 7. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholarly Article or Book Chapter | Generation of acetyllysine antibodies and affinity enrichment of acetylated peptides | ID: 2n49t903v | Carolina Digital Repository [cdr.lib.unc.edu]
- 10. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 11. SILAC–based quantitative MS approach for real-time recording protein-mediated cell-cell interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 13. Deciphering the acetylation code of p53 in transcription regulation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acetylation of p53 at Lysine 373/382 by the Histone Deacetylase Inhibitor Depsipeptide Induces Expression of p21Waf1/Cip1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Nε-acetyl-L-lysine-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a crucial role in various biological processes, including the regulation of gene expression and metabolism.[1][2][3] Its quantification in biological matrices is of significant interest for studying the impact of lysine (B10760008) acetylation on cellular functions and for the discovery of biomarkers associated with various diseases. Accurate and precise quantification of endogenous metabolites by mass spectrometry requires the use of a stable isotope-labeled internal standard. Nε-acetyl-L-lysine-d8 is the deuterated analog of Nε-acetyl-L-lysine and serves as an ideal internal standard for this purpose. This document provides detailed application notes and protocols for the use of Nε-acetyl-L-lysine-d8 as an internal standard for the quantitative analysis of Nε-acetyl-L-lysine in biological samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful technique for accurate quantification. It involves the addition of a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the beginning of the sample preparation process. The internal standard is chemically identical to the analyte but has a different mass due to the isotopic label. This allows it to be distinguished from the endogenous analyte by the mass spectrometer. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, accurate quantification can be achieved, as the internal standard compensates for variations in sample preparation, chromatographic separation, and ionization efficiency.
Experimental Protocols
This section provides a detailed protocol for the quantification of free Nε-acetyl-L-lysine in human plasma using Nε-acetyl-L-lysine-d8 as an internal standard. The protocol is adapted from established methods for the analysis of amino acids and related compounds in biological fluids.[4][5]
Materials and Reagents
-
Nε-acetyl-L-lysine (analyte standard)
-
Nε-acetyl-L-lysine-d8 (internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nε-acetyl-L-lysine and dissolve it in 1 mL of ultrapure water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nε-acetyl-L-lysine-d8 and dissolve it in 1 mL of ultrapure water.
-
Working Solutions: Prepare a series of working standard solutions of Nε-acetyl-L-lysine by serial dilution of the stock solution with ultrapure water to create calibration standards. Prepare a working internal standard solution of Nε-acetyl-L-lysine-d8 at a suitable concentration (e.g., 1 µg/mL) in ultrapure water.
Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the Nε-acetyl-L-lysine-d8 internal standard working solution to each plasma sample, calibration standard, and quality control sample.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nε-acetyl-L-lysine: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrumentation). A common transition is the loss of the carboxyl group or fragmentation of the side chain.
-
Nε-acetyl-L-lysine-d8: Precursor ion (m/z) -> Product ion (m/z) (adjusted for the mass difference due to deuterium (B1214612) labeling).
-
-
Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
Data Presentation
The following tables summarize the type of quantitative data that should be generated during method validation.
Table 1: Calibration Curve for Nε-acetyl-L-lysine
| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,500,123 | 0.010 |
| 5 | 76,170 | 1,510,456 | 0.050 |
| 10 | 153,289 | 1,498,789 | 0.102 |
| 50 | 759,876 | 1,505,678 | 0.505 |
| 100 | 1,520,345 | 1,515,321 | 1.003 |
| 500 | 7,601,725 | 1,508,987 | 5.038 |
| 1000 | 15,198,456 | 1,501,234 | 10.124 |
This table presents example data for a calibration curve. The peak area ratio is plotted against the concentration to generate a linear regression model for quantification.
Table 2: Precision and Accuracy of the Method
| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Precision (%CV) | Accuracy (%) |
| Low QC | 15 | 14.5 ± 0.8 | 5.5 | 96.7 |
| Medium QC | 150 | 153.2 ± 6.1 | 4.0 | 102.1 |
| High QC | 750 | 742.5 ± 29.7 | 4.0 | 99.0 |
This table demonstrates the reproducibility and correctness of the analytical method through the analysis of quality control samples at different concentrations.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Nε-acetyl-L-lysine.
Caption: Role of Nε-acetyl-lysine in metabolic regulation.
Caption: Logic of using an internal standard for accurate quantification.
References
- 1. The growing landscape of lysine acetylation links metabolism and cell signalling. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Ancient Regulatory Role of Lysine Acetylation in Central Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of reference values for the lysine acetylation marker Nɛ-acetyllysine in small volume human plasma samples by a multi-target LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for Nε-acetyl-L-lysine-d8 in LC-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantification of Nε-acetyl-L-lysine in human plasma using Nε-acetyl-L-lysine-d8 as an internal standard with a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This application is particularly relevant for studies investigating post-translational modifications, such as protein acetylation, and their role in various physiological and pathological processes, including cardiovascular and chronic kidney diseases.
Introduction
Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a crucial role in regulating protein function and gene expression.[1][2] Its quantification in biological matrices like plasma can provide valuable insights into cellular metabolism and disease states. The use of a stable isotope-labeled internal standard, such as Nε-acetyl-L-lysine-d8, is essential for accurate and precise quantification by LC-MS/MS, as it effectively corrects for matrix effects and variations in sample preparation and instrument response. This method is based on a validated procedure for the simultaneous quantification of multiple endogenous biomarkers in small volume human plasma samples.[3][4]
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the described LC-MS/MS method for the analysis of Nε-acetyl-L-lysine.
Table 1: Mass Spectrometry Parameters for Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nε-acetyl-L-lysine | 189.1 | 126.1 | 15 |
| Nε-acetyl-L-lysine | 189.1 | 84.1 | 20 |
| Nε-acetyl-L-lysine-d8 | 197.1 | 134.1 | 15 |
| Nε-acetyl-L-lysine-d8 | 197.1 | 92.1 | 20 |
Note: The specific collision energies may require optimization based on the mass spectrometer used.
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.1 - 10 µM |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 µM |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%RE) | ± 15% |
| Recovery | 85 - 115% |
Table 3: Reference Values of Nε-acetyl-L-lysine in Human Plasma
| Population | N | Mean Concentration (µM) | Standard Deviation (µM) | 2.5th Percentile (µM) | 97.5th Percentile (µM) |
| Healthy Volunteers | 388 | 1.5 | 0.4 | 0.8 | 2.5 |
Data adapted from a study on a cohort of healthy volunteers.[5]
Experimental Protocols
This section details the methodology for sample preparation and LC-MS/MS analysis.
Materials and Reagents
-
Nε-acetyl-L-lysine standard (Sigma-Aldrich or equivalent)
-
Nε-acetyl-L-lysine-d8 internal standard (Cayman Chemical or equivalent)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (≥98%)
-
Human plasma (collected in EDTA or heparin tubes)
Sample Preparation
-
Thaw Plasma Samples : Thaw frozen human plasma samples on ice.
-
Prepare Internal Standard Spiking Solution : Prepare a working solution of Nε-acetyl-L-lysine-d8 in water/acetonitrile (50:50, v/v).
-
Protein Precipitation :
-
To 20 µL of plasma sample, add 80 µL of the internal standard spiking solution in a microcentrifuge tube.
-
Vortex for 30 seconds to mix thoroughly and precipitate proteins.
-
-
Centrifugation : Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.
-
Dilution : Dilute the supernatant 1:10 with LC-MS grade water containing 0.1% formic acid.
-
Injection : Inject the diluted sample into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 5 µL.
-
Column Temperature : 40°C.
-
Gradient Elution :
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
Mass Spectrometry (MS) Conditions:
-
Mass Spectrometer : A triple quadrupole mass spectrometer.
-
Ionization Mode : Positive electrospray ionization (ESI+).
-
Detection Mode : Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters :
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimize based on instrument manufacturer's recommendations.
-
Visualizations
Signaling Pathway: Protein Acetylation and Deacetylation
The following diagram illustrates the central role of lysine (B10760008) acetyltransferases (KATs) and lysine deacetylases (KDACs) in regulating protein acetylation, a key post-translational modification involved in numerous cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The world of protein acetylation - preview & related info | Mendeley [mendeley.com]
- 3. Establishment of reference values for the lysine acetylation marker Nɛ-acetyllysine in small volume human plasma samples by a multi-target LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of Lysine Acetylation Using Nε-acetyl-L-lysine-d8: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) acetylation is a dynamic and reversible post-translational modification (PTM) that plays a critical role in regulating a wide array of cellular processes, including gene transcription, protein stability, and enzyme activity.[1][2] Dysregulation of lysine acetylation has been implicated in numerous diseases, making the enzymes that mediate this modification—lysine acetyltransferases (KATs) and lysine deacetylases (KDACs)—important therapeutic targets. Accurate quantification of lysine acetylation is therefore essential for understanding disease pathogenesis and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the quantitative analysis of lysine acetylation using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This approach utilizes Nε-acetyl-L-lysine-d8 as an internal standard for the accurate and precise absolute quantification of Nε-acetyl-L-lysine in biological samples.
Principle of the Method
The quantitative analysis of total Nε-acetyl-L-lysine involves the following key steps:
-
Protein Extraction and Hydrolysis: Total protein is extracted from the biological sample. The proteins are then hydrolyzed to their constituent amino acids, releasing both unmodified lysine and Nε-acetyl-L-lysine.
-
Stable Isotope Dilution: A known amount of the heavy-labeled internal standard, Nε-acetyl-L-lysine-d8, is spiked into the sample.[3] This standard behaves chemically and physically identically to the endogenous analyte during sample preparation and LC-MS/MS analysis, correcting for any sample loss and ionization suppression.
-
LC-MS/MS Analysis: The hydrolyzed sample is analyzed by LC-MS/MS. The analyte (Nε-acetyl-L-lysine) and the internal standard (Nε-acetyl-L-lysine-d8) are separated from other sample components by liquid chromatography and detected by tandem mass spectrometry, typically using Multiple Reaction Monitoring (MRM).
-
Quantification: The concentration of endogenous Nε-acetyl-L-lysine is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Featured Application: Monitoring Global Lysine Acetylation Changes in Drug Development
In the development of drugs targeting KATs or KDACs, it is crucial to assess their impact on global lysine acetylation levels in cells or tissues. The described method allows for the precise measurement of total Nε-acetyl-L-lysine, providing a robust biomarker for the efficacy and potency of such inhibitors. For instance, treatment of cancer cells with a KDAC inhibitor is expected to lead to an increase in global lysine acetylation, which can be quantified using this protocol.
Experimental Protocols
Protocol 1: Absolute Quantification of Total Nε-acetyl-L-lysine from Cell or Tissue Samples
This protocol details the steps for the absolute quantification of total Nε-acetyl-L-lysine from biological matrices.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantitation assay (e.g., BCA assay)
-
6 M Hydrochloric acid (HCl)
-
Nε-acetyl-L-lysine-d8 internal standard solution (e.g., 1 mg/mL in water)
-
Nε-acetyl-L-lysine standard for calibration curve
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Sample Collection and Lysis:
-
For cultured cells, wash with ice-cold PBS and lyse using a suitable lysis buffer.
-
For tissues, homogenize in ice-old lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Protein Hydrolysis:
-
Take a defined amount of protein (e.g., 100 µg) and place it in a hydrolysis tube.
-
Spike in a known amount of Nε-acetyl-L-lysine-d8 internal standard. The amount should be optimized to be within the linear range of the calibration curve and comparable to the expected endogenous levels.
-
Add 6 M HCl to the sample.
-
Hydrolyze the protein by heating at 110°C for 24 hours in a vacuum-sealed tube.[4]
-
After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable volume of LC-MS compatible solvent (e.g., 0.1% formic acid in water).
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards containing known concentrations of Nε-acetyl-L-lysine.
-
Spike each calibration standard with the same amount of Nε-acetyl-L-lysine-d8 as used for the samples.
-
Process the calibration standards in the same manner as the samples (evaporation and reconstitution).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples and calibration standards onto an LC-MS/MS system.
-
LC Conditions (Example):
-
Column: HILIC column suitable for polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Nε-acetyl-L-lysine from other amino acids and matrix components.
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nε-acetyl-L-lysine: Precursor ion (m/z) -> Product ion (m/z). A common fragment is the immonium ion.[5]
-
Nε-acetyl-L-lysine-d8: Precursor ion (m/z) -> Product ion (m/z). The transitions will be shifted by the mass of the deuterium (B1214612) labels.
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the endogenous Nε-acetyl-L-lysine and the Nε-acetyl-L-lysine-d8 internal standard for both the samples and the calibration standards.
-
Calculate the peak area ratio (analyte/internal standard) for each point.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Nε-acetyl-L-lysine standards.
-
Determine the concentration of Nε-acetyl-L-lysine in the samples by interpolating their peak area ratios on the calibration curve.
-
Normalize the concentration to the initial amount of protein used.
-
Protocol 2: Targeted Quantification of Site-Specific Lysine Acetylation
For the quantification of acetylation at a specific lysine residue on a protein of interest, a targeted proteomics approach using a heavy-labeled synthetic peptide is employed.
Procedure:
-
Sample Preparation and Protein Digestion:
-
Extract proteins from the sample as described in Protocol 1.
-
Denature, reduce, and alkylate the proteins.
-
Digest the proteins into peptides using a specific protease (e.g., trypsin).
-
Spike in a known amount of a synthetic peptide corresponding to the acetylated peptide of interest, but containing a heavy-labeled amino acid (e.g., 13C, 15N-lysine or arginine).
-
-
LC-MS/MS Analysis (SRM):
-
Analyze the peptide mixture by LC-MS/MS using Selected Reaction Monitoring (SRM).[6]
-
Develop an SRM method to specifically monitor the precursor and fragment ion transitions for both the endogenous (light) and the heavy-labeled (heavy) acetylated peptide.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy peptides.
-
The ratio of the peak area of the light peptide to the heavy peptide allows for the relative quantification of the site-specific acetylation across different samples. For absolute quantification, a calibration curve with the light peptide and a fixed amount of the heavy peptide is required.
-
Quantitative Data
The following tables present example data that can be obtained using the described protocols.
Table 1: Absolute Quantification of Total Nε-acetyl-L-lysine in Human Plasma. [7]
| Sample Group | Nε-acetyl-L-lysine (µM) | Standard Deviation (µM) |
| Healthy Volunteers (n=391) | 1.54 | 0.42 |
| Male (n=198) | 1.58 | 0.45 |
| Female (n=193) | 1.50 | 0.38 |
Table 2: Effect of a KDAC Inhibitor on Global Lysine Acetylation in a Cancer Cell Line.
| Treatment | Total Nε-acetyl-L-lysine (pmol/µg protein) | Fold Change vs. Vehicle |
| Vehicle Control | 15.2 | 1.0 |
| KDAC Inhibitor (1 µM) | 45.6 | 3.0 |
| KDAC Inhibitor (10 µM) | 76.0 | 5.0 |
Visualizations
Caption: Workflow for absolute quantification of Nε-acetyl-L-lysine.
Caption: Regulation of the NF-κB signaling pathway by lysine acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein hydrolysis for amino acid analysis revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. keypublishing.org [keypublishing.org]
- 5. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Establishment of reference values for the lysine acetylation marker Nɛ-acetyllysine in small volume human plasma samples by a multi-target LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nepsilon-acetyl-L-lysine-d8 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nepsilon-acetyl-L-lysine is a post-translationally modified amino acid that plays a crucial role in various biological processes, including the regulation of gene expression and cellular metabolism. Its accurate quantification in biological matrices is essential for understanding its physiological and pathological significance. Stable isotope dilution (SID) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and accurate quantification of small molecules in complex samples. Nepsilon-acetyl-L-lysine-d8, a deuterium-labeled internal standard, is a critical component for this application, as it mimics the analyte's chemical and physical properties, thereby correcting for matrix effects and variations during sample preparation and analysis.[1][2]
These application notes provide a detailed protocol for the quantification of Nepsilon-acetyl-L-lysine in human plasma using a stable isotope dilution LC-MS/MS method with this compound as the internal standard.
Principle of the Assay
The stable isotope dilution assay is based on the addition of a known amount of the isotopically labeled internal standard (this compound) to the biological sample at the beginning of the sample preparation process. The internal standard and the endogenous analyte are co-extracted, concentrated, and analyzed by LC-MS/MS. Since the internal standard has a different mass-to-charge ratio (m/z) from the analyte, they can be distinguished by the mass spectrometer. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the concentration of the analyte in the original sample. This method provides high accuracy and precision by correcting for any analyte loss during sample processing.
Experimental Protocols
Materials and Reagents
-
Nepsilon-acetyl-L-lysine (Analyte)
-
Human Plasma (K2EDTA)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Trichloroacetic acid (TCA)
Equipment
-
Ultra-High Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nepsilon-acetyl-L-lysine and dissolve it in 1 mL of LC-MS grade water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of LC-MS grade water.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in water:acetonitrile (50:50, v/v) to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL. Prepare a working solution of the internal standard at a concentration of 100 ng/mL in water:acetonitrile (50:50, v/v).
Sample Preparation
A protein precipitation method is employed for the extraction of Nepsilon-acetyl-L-lysine from human plasma.[4][5]
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution.
-
Add 150 µL of ice-cold 10% (w/v) trichloroacetic acid in acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
The following parameters are based on a typical multi-target LC-MS/MS method for amino acid analysis and may require optimization for specific instrumentation.[6][7][8]
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B, 1-5 min: 2-98% B, 5-6 min: 98% B, 6-6.1 min: 98-2% B, 6.1-8 min: 2% B |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Nepsilon-acetyl-L-lysine | 189.1 | 84.1 | 0.1 | 20 | 15 |
| Nepsilon-acetyl-L-lysine | 189.1 | 144.1 | 0.1 | 20 | 10 |
| This compound | 197.2 | 92.1 | 0.1 | 20 | 15 |
| This compound | 197.2 | 152.2 | 0.1 | 20 | 10 |
Data Presentation
The following table summarizes the expected performance characteristics of the assay.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Corrected by internal standard |
Visualizations
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Nepsilon-acetyl-L-lysine in human plasma using this compound as an internal standard. The described stable isotope dilution LC-MS/MS method is sensitive, specific, and robust, making it suitable for various research and clinical applications. The use of a deuterated internal standard ensures high accuracy and precision by compensating for potential variations during sample handling and analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Nepsilon-Acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 [lgcstandards.com]
- 4. Determination of N-acetylcysteine in human plasma by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Establishment of reference values for the lysine acetylation marker Nɛ-acetyllysine in small volume human plasma samples by a multi-target LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Nε-acetyl-L-lysine-d8 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε-acetyl-L-lysine is a post-translationally modified amino acid that plays a crucial role in various biological processes, including the regulation of gene expression through histone acetylation. The quantification of Nε-acetyl-L-lysine in biological matrices is of growing interest as it serves as a potential biomarker for diseases such as cardiovascular disease (CVD) and chronic kidney disease (CKD). Nε-acetyl-L-lysine-d8, a stable isotope-labeled internal standard, is an indispensable tool for the accurate and precise quantification of endogenous Nε-acetyl-L-lysine using mass spectrometry. Its use corrects for variability in sample preparation and matrix effects, ensuring reliable analytical results.
These application notes provide a comprehensive overview of the use of Nε-acetyl-L-lysine-d8 in mass spectrometry, complete with detailed protocols and quantitative data to aid researchers in developing and validating their own assays.
Application 1: Quantification of Nε-acetyl-L-lysine in Human Plasma as a Biomarker for Cardiovascular and Chronic Kidney Disease
Objective: To accurately quantify the concentration of Nε-acetyl-L-lysine in human plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Nε-acetyl-L-lysine-d8 as an internal standard. This method is suitable for clinical research and biomarker discovery in the context of cardiovascular and chronic kidney diseases.[1]
Experimental Protocol
This protocol is adapted from the validated method described by Gessner et al. in Amino Acids (2019).[1]
1. Materials and Reagents:
-
Nε-acetyl-L-lysine standard (analytical grade)
-
Nε-acetyl-L-lysine-d8 internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (collected in EDTA or heparin tubes)
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 20 µL of plasma.
-
Add 80 µL of a protein precipitation solution (e.g., acetonitrile or methanol) containing the internal standard, Nε-acetyl-L-lysine-d8, at a known concentration.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. Liquid Chromatography Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-98% B
-
5-6 min: 98% B
-
6-6.1 min: 98-2% B
-
6.1-8 min: 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
4. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nε-acetyl-L-lysine: m/z 189.1 -> 84.1
-
Nε-acetyl-L-lysine-d8: m/z 197.1 -> 92.1
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.
Quantitative Data
The following table summarizes the validation parameters for the LC-MS/MS method for the quantification of Nε-acetyl-L-lysine in human plasma.
| Parameter | Result |
| Linearity Range | 0.05 - 10 µM |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µM |
| Intra-day Precision (%CV) | < 5% |
| Inter-day Precision (%CV) | < 7% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Data are representative and may vary based on the specific instrumentation and laboratory conditions.
Visualizations
Experimental Workflow
Caption: A schematic of the sample preparation and analysis workflow.
Logical Relationship: Nε-acetyl-L-lysine as a Biomarker
Caption: The role of Nε-acetyl-L-lysine in cellular pathways and disease.
Discussion
The use of Nε-acetyl-L-lysine-d8 as an internal standard is critical for mitigating analytical variability in mass spectrometry-based quantification. The protocol detailed above provides a robust framework for the analysis of Nε-acetyl-L-lysine in human plasma. This method is sensitive, specific, and has been validated for use in clinical research.
The quantification of circulating Nε-acetyl-L-lysine can provide valuable insights into the systemic state of protein acetylation. Dysregulation of the balance between histone acetyltransferases (HATs) and histone deacetylases (HDACs), including sirtuins, is implicated in the pathophysiology of various diseases. Increased levels of circulating Nε-acetyl-L-lysine may reflect accelerated protein turnover or altered enzymatic activity within cells, making it a promising biomarker for monitoring disease progression and response to therapy in cardiovascular and chronic kidney disease.
Future applications may include the use of Nε-acetyl-L-lysine-d8 in other biological matrices, such as urine or tissue homogenates, and in the investigation of other diseases where protein acetylation is known to be a key regulatory mechanism. The methodologies and data presented here serve as a valuable resource for researchers and professionals in the field of drug development and clinical diagnostics.
References
Preparing Nepsilon-acetyl-L-lysine-d8 Stock Solutions: An Application Note and Protocol
Authored for researchers, scientists, and drug development professionals, this document provides detailed protocols and data for the preparation of Nepsilon-acetyl-L-lysine-d8 stock solutions, a critical component in quantitative mass spectrometry-based assays.
This compound is the deuterium-labeled form of Nepsilon-acetyl-L-lysine, an acetylated amino acid.[1][2][3] It serves as an ideal internal standard for the quantification of its unlabeled counterpart in various biological matrices.[1][2] Its use is prevalent in metabolomics, proteomics, and pharmacokinetic studies where accurate quantification is essential.[1]
Quantitative Data Summary
For ease of reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Formal Name | N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 | [2] |
| Molecular Formula | C₈H₈D₈N₂O₃ | [2] |
| Formula Weight | 196.3 g/mol | [2] |
| Purity | ≥98% Chemical Purity, 99 atom % D | [4] |
| Appearance | Solid | [2] |
| Storage Temperature | -20°C (short-term), -80°C (long-term) | [5][6] |
| Solubility | Soluble in 80% Acetic Acid; Slightly soluble in Water | [2][7] |
Experimental Protocol: Preparation of a 1 mg/mL Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL stock solution of this compound. This concentration is a common starting point for creating working solutions for various applications.
Materials:
-
This compound solid
-
Glacial Acetic Acid
-
Ultrapure Water
-
Analytical balance
-
Calibrated pipettes
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
0.22 µm syringe filter (optional, for sterilization)
Procedure:
-
Solvent Preparation (80% Acetic Acid):
-
To prepare 10 mL of 80% acetic acid, carefully add 8 mL of glacial acetic acid to 2 mL of ultrapure water in a suitable container.
-
Safety Note: Always add acid to water. Work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or amber glass vial on an analytical balance.
-
Carefully weigh the desired amount of this compound (e.g., 1 mg) into the tared container. Record the exact weight.
-
-
Dissolution:
-
Using a calibrated pipette, add the calculated volume of 80% acetic acid to the container with the weighed compound. For a 1 mg/mL solution, add 1 mL of 80% acetic acid for every 1 mg of solid.
-
Cap the container tightly.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the solid does not fully dissolve, sonicate the solution for 5-10 minutes in a water bath.
-
-
Storage:
Note on Alternative Solvents: While 80% acetic acid is a recommended solvent, this compound is also slightly soluble in water.[2] If using water, it is advisable to filter and sterilize the solution using a 0.22 µm filter before use, especially for cell-based assays.[5]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
Signaling Pathways and Logical Relationships
While Nepsilon-acetyl-L-lysine itself is an endogenous metabolite, its deuterated form is primarily used as a tool for analytical chemistry rather than to probe specific signaling pathways directly. The logical relationship for its use is outlined in the diagram below, illustrating its role as an internal standard in a typical quantitative mass spectrometry experiment.
Caption: Logic of using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Nepsilon-Acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. Thermo Scientific Chemicals N(epsilon)-Acetyl-L-lysine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Nε-acetyl-L-lysine-d8 for Absolute Quantification in Proteomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) acetylation is a critical post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, including gene transcription, DNA damage repair, cell cycle control, and metabolism.[1] The dynamic nature of acetylation, governed by the interplay of lysine acetyltransferases (KATs) and lysine deacetylases (HDACs), necessitates precise and accurate quantification to understand its impact on protein function and its association with various disease states.[2][3] Absolute quantification of protein acetylation provides a precise measurement of the stoichiometry of this modification, offering deeper insights than relative quantification methods.[4]
This document provides detailed application notes and protocols for the use of Nε-acetyl-L-lysine-d8 as a stable isotope-labeled internal standard for the absolute quantification of protein acetylation in complex biological samples using mass spectrometry-based proteomics.
Principle of Absolute Quantification using Stable Isotope Dilution
The core principle of absolute quantification using a stable isotope-labeled internal standard, such as Nε-acetyl-L-lysine-d8, is based on the concept of isotope dilution mass spectrometry (ID-MS).[4] A known amount of the heavy-labeled internal standard is spiked into a biological sample containing the endogenous, light version of the analyte (Nε-acetyl-L-lysine). The heavy and light compounds are chemically identical and thus exhibit similar behavior during sample preparation, enrichment, and LC-MS/MS analysis.[5] By comparing the signal intensities of the heavy and light forms in the mass spectrometer, the absolute amount of the endogenous Nε-acetyl-L-lysine can be accurately determined.
Application: Determination of Absolute Acetylation Levels in Cellular Proteins
A primary application for Nε-acetyl-L-lysine-d8 is the determination of the absolute quantity of acetylated lysine residues in total protein from cell or tissue lysates. This information is invaluable for understanding the global acetylation status of a proteome under different physiological or pathological conditions.
Experimental Workflow
The overall experimental workflow for the absolute quantification of protein acetylation involves several key steps, from sample preparation to data analysis.
References
- 1. Regulation of intermediary metabolism by protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. profiles.wustl.edu [profiles.wustl.edu]
- 3. Human Metabolome Database: Showing metabocard for N6-Acetyl-L-lysine (HMDB0000206) [hmdb.ca]
- 4. Isotope dilution mass spectrometry for absolute quantification in proteomics: concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantitative Acetylomics using Nε-acetyl-L-lysine-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine acetylation is a critical, reversible post-translational modification that plays a pivotal role in regulating a wide array of cellular processes, including gene expression, metabolism, and signal transduction.[1][2] The study of the acetylome, the complete set of protein acetylation modifications, provides profound insights into cellular function and disease pathogenesis. Quantitative acetylomics, which measures the dynamic changes in acetylation levels, is particularly valuable for understanding the mechanisms of disease and the effects of therapeutic interventions.[1][2][3] This document provides a detailed workflow and experimental protocols for quantitative acetylomics using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, incorporating Nε-acetyl-L-lysine-d8 as a stable isotope-labeled internal standard for accurate quantification.
I. Experimental Workflow
The overall workflow for quantitative acetylomics involves several key stages, from sample preparation to data analysis. Each step is crucial for achieving high-quality, reproducible results. The general workflow includes protein extraction, digestion, spiking with the Nε-acetyl-L-lysine-d8 internal standard, enrichment of acetylated peptides, LC-MS/MS analysis, and data processing.[1][3]
II. Detailed Experimental Protocols
A. Protein Extraction and Digestion
-
Sample Lysis: Homogenize cells or tissues in lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, with protease and deacetylase inhibitors).
-
Protein Quantification: Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay.
-
Internal Standard Spiking: Add a known amount of Nε-acetyl-L-lysine-d8 to each protein sample. This stable isotope-labeled standard serves as an internal reference for normalization and accurate quantification.[4][5]
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate free cysteine residues with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.[1]
-
Tryptic Digestion: Dilute the urea concentration to less than 2 M and digest the proteins with trypsin overnight at 37°C.[1]
B. Acetylated Peptide Enrichment
Due to the low stoichiometry of most acetylation events, enrichment of acetylated peptides is a critical step.[1][6] Immunoaffinity enrichment using anti-acetyl-lysine antibodies is the most common and effective method.[6][7]
-
Antibody-Bead Conjugation: Conjugate anti-acetyl-lysine antibodies to protein A/G magnetic beads.
-
Immunoprecipitation: Incubate the digested peptide mixture with the antibody-conjugated beads to capture acetylated peptides.
-
Washing: Perform a series of washes with buffers of decreasing stringency to remove non-specifically bound peptides.
-
Elution: Elute the enriched acetylated peptides from the beads using an acidic elution buffer (e.g., 0.1% trifluoroacetic acid).
C. LC-MS/MS Analysis
The enriched acetylated peptides are analyzed by high-resolution mass spectrometry coupled with nano-liquid chromatography.
-
Chromatographic Separation: Load the peptide sample onto a reverse-phase nano-LC column and separate using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Analyze the eluting peptides on a high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument.
-
Data Acquisition: Employ either Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA) mode. DDA selects the most abundant precursor ions for fragmentation, while DIA systematically fragments all ions within a specified mass range.[1]
D. Data Analysis
-
Database Searching: Process the raw MS/MS data using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptide sequences from a protein database.[1]
-
Quantification: Quantify the relative abundance of acetylated peptides across different samples. For label-free quantification, this is based on the peak intensities of the peptides. The signal from the Nε-acetyl-L-lysine-d8 internal standard is used to normalize for variations in sample processing and instrument performance.
-
Bioinformatics Analysis: Perform downstream bioinformatics analysis to identify differentially acetylated proteins and enriched biological pathways. This may include Gene Ontology (GO) and pathway analysis (e.g., KEGG).
III. Quantitative Data Presentation
Summarizing quantitative data in a clear and structured format is essential for interpretation and comparison. The following tables provide examples of how to present the results from a quantitative acetylomics experiment comparing a control and a treated sample.
Table 1: Quantified Acetylated Peptides
| Protein Accession | Gene Name | Peptide Sequence | Acetylation Site | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | AFAK(ac)AWAVAR | K541 | 2.5 | 0.001 |
| P60709 | ACTB | IWHHTFYNELRVK(ac) | K328 | -1.8 | 0.012 |
| Q13547 | HSPA8 | IGIDLGTTYSCVK(ac) | K77 | 3.1 | 0.0005 |
| P08670 | VIM | LGDLYEEVK(ac)IRL | K435 | -2.2 | 0.008 |
| ... | ... | ... | ... | ... | ... |
Table 2: Significantly Altered Acetylated Proteins
| Gene Name | Protein Name | Number of Quantified Acetylation Sites | Average Fold Change | Regulation |
| ALB | Serum albumin | 5 | 2.3 | Upregulated |
| ACTB | Actin, cytoplasmic 1 | 2 | -1.6 | Downregulated |
| HSPA8 | Heat shock cognate 71 kDa protein | 8 | 2.9 | Upregulated |
| VIM | Vimentin | 3 | -2.0 | Downregulated |
| ... | ... | ... | ... | ... |
IV. Signaling Pathway Visualization
Lysine acetylation is a key regulatory mechanism in many signaling pathways. A prominent example is the regulation of gene expression through histone acetylation and deacetylation, controlled by histone acetyltransferases (HATs) and histone deacetylases (HDACs).
Conclusion
The described workflow provides a robust framework for the quantitative analysis of the acetylome. The use of Nε-acetyl-L-lysine-d8 as an internal standard ensures high accuracy and reproducibility, making this approach highly suitable for applications in basic research, drug discovery, and clinical proteomics. By providing detailed insights into the dynamics of protein acetylation, this methodology can significantly contribute to our understanding of cellular regulation and the molecular basis of disease.
References
- 1. Procedure of Quantitative Acetylomics Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Linking signaling pathways to histone acetylation dynamics in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Workflow of Quantitative Acetylomics | MtoZ Biolabs [mtoz-biolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Automated Immunoprecipitation Workflow for Comprehensive Acetylome Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nε-acetyl-L-lysine-d8 in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) acetylation is a dynamic and critical post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes, including gene expression, metabolism, and signal transduction.[1] The study of lysine acetylation has expanded beyond histones to encompass a wide range of cytoplasmic and mitochondrial proteins.[1] Dysregulation of protein acetylation has been implicated in numerous diseases, making the accurate quantification of acetylation levels essential for understanding disease mechanisms and for the development of novel therapeutics.
Nε-acetyl-L-lysine-d8 is a stable isotope-labeled internal standard designed for the precise and accurate quantification of endogenous Nε-acetyl-L-lysine in biological samples using mass spectrometry (MS).[1] This application note provides detailed protocols for the use of Nε-acetyl-L-lysine-d8 as an internal standard for the absolute quantification of total Nε-acetyl-L-lysine from complex biological matrices such as cell cultures, tissues, and plasma.
Principle of Quantification
The methodology is based on the principle of stable isotope dilution mass spectrometry. A known amount of the "heavy" Nε-acetyl-L-lysine-d8 is spiked into a biological sample. The proteins in the sample are then hydrolyzed to release all constituent amino acids, including the "light" endogenous Nε-acetyl-L-lysine. The ratio of the light to heavy forms of Nε-acetyl-L-lysine is then measured by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Since the amount of the added heavy standard is known, the absolute amount of the endogenous light Nε-acetyl-L-lysine can be accurately calculated.
Application: Absolute Quantification of Total Nε-acetyl-L-lysine
This protocol is designed for the determination of the total amount of Nε-acetyl-L-lysine in a given sample, which can be a valuable indicator of the global acetylation state of the proteome.
Experimental Workflow
Caption: Workflow for the absolute quantification of Nε-acetyl-L-lysine.
Detailed Experimental Protocols
Protocol 1: Quantification of Total Nε-acetyl-L-lysine from Cultured Cells
1. Cell Lysis and Protein Extraction
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and deacetylase inhibitors.
-
Sonicate or vortex the lysate to ensure complete cell disruption.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
2. Protein Quantification
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
3. Sample Preparation for Hydrolysis
-
Aliquot a specific amount of protein (e.g., 100 µg) into a hydrolysis-resistant tube.
-
Spike the sample with a known amount of Nε-acetyl-L-lysine-d8. The amount should be optimized based on the expected endogenous levels, but a starting point is to add an amount that is in the same order of magnitude as the expected analyte.
-
Dry the sample completely using a vacuum centrifuge.
4. Acid Hydrolysis
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation.[3]
-
Incubate at 110°C for 24 hours to completely hydrolyze the proteins into their constituent amino acids.[2][3]
-
After hydrolysis, cool the sample and dry the HCl under a stream of nitrogen or using a vacuum centrifuge.
5. Sample Cleanup
-
Resuspend the dried hydrolysate in a suitable buffer for solid-phase extraction (SPE).
-
Use a C18 SPE cartridge to desalt the sample and remove interfering substances.
-
Elute the amino acids and dry the eluate.
6. LC-MS/MS Analysis
-
Resuspend the cleaned sample in an appropriate mobile phase for LC-MS/MS analysis.
-
Inject the sample onto a C18 reversed-phase column for chromatographic separation.
-
Perform mass spectrometric analysis using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode.[4]
-
Monitor the specific precursor-to-product ion transitions for both endogenous Nε-acetyl-L-lysine and the Nε-acetyl-L-lysine-d8 internal standard.
Protocol 2: Quantification of Total Nε-acetyl-L-lysine from Tissue Samples
1. Tissue Homogenization
-
Weigh a frozen tissue sample and homogenize it in a suitable lysis buffer with protease and deacetylase inhibitors using a mechanical homogenizer.
-
Follow steps 1.3 to 6 from Protocol 1 for protein extraction, quantification, hydrolysis, cleanup, and analysis.
Protocol 3: Quantification of Free Nε-acetyl-L-lysine in Plasma
1. Plasma Preparation
-
Collect blood in EDTA-containing tubes and centrifuge to separate the plasma.
-
To 100 µL of plasma, add a known amount of Nε-acetyl-L-lysine-d8.
-
Precipitate the plasma proteins by adding a threefold excess of a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifuge to pellet the precipitated proteins and collect the supernatant containing small molecules.
-
Dry the supernatant.
-
Follow steps 5 and 6 from Protocol 1 for sample cleanup and LC-MS/MS analysis.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured format. Below are example tables illustrating how to present the results.
Table 1: LC-MS/MS Parameters for Nε-acetyl-L-lysine Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Nε-acetyl-L-lysine (Light) | 189.1 | 84.1, 144.1 | Optimized |
| Nε-acetyl-L-lysine-d8 (Heavy) | 197.1 | 92.1, 152.1 | Optimized |
Table 2: Example Quantification of Total Nε-acetyl-L-lysine in Different Cell Lines
| Cell Line | Treatment | Total Protein (µg) | Nε-acetyl-L-lysine (pmol) | Nε-acetyl-L-lysine (pmol/mg protein) |
| Cell Line A | Control | 100 | 50.2 | 502 |
| Cell Line A | Drug X | 100 | 85.7 | 857 |
| Cell Line B | Control | 100 | 35.1 | 351 |
| Cell Line B | Drug X | 100 | 42.3 | 423 |
Table 3: Example Quantification of Free Nε-acetyl-L-lysine in Human Plasma
| Sample ID | Group | Plasma Volume (µL) | Nε-acetyl-L-lysine (µM) |
| P001 | Healthy Control | 100 | 1.25 |
| P002 | Healthy Control | 100 | 1.58 |
| D001 | Disease State | 100 | 3.76 |
| D002 | Disease State | 100 | 4.12 |
Signaling Pathways and Logical Relationships
The overall level of protein acetylation is maintained by the opposing activities of lysine acetyltransferases (KATs) and lysine deacetylases (KDACs). The quantification of total Nε-acetyl-L-lysine provides a global snapshot of the balance between these enzymatic activities.
References
- 1. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis of Samples for Amino Acid Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. keypublishing.org [keypublishing.org]
- 4. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nε-acetyl-L-lysine-d8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nε-acetyl-L-lysine is a critical post-translational modification (PTM) that plays a fundamental role in regulating a wide array of cellular processes, including gene expression, protein stability, and metabolic pathways. The study of protein acetylation dynamics is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Nε-acetyl-L-lysine-d8 is a stable isotope-labeled analog of Nε-acetyl-L-lysine, where eight hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it an invaluable tool for the accurate quantification of endogenous Nε-acetyl-L-lysine in biological samples, including cultured cells, using mass spectrometry-based proteomics. Its primary application in a cell culture context is as an internal "spike-in" standard for quantitative analysis of protein acetylation.
Principle of Application
The core application of Nε-acetyl-L-lysine-d8 in cell culture studies is based on the principle of stable isotope dilution mass spectrometry. A known amount of the deuterated standard is added to a biological sample (e.g., cell lysate) at an early stage of sample preparation. The endogenous, "light" Nε-acetyl-L-lysine and the "heavy" deuterated standard are chemically identical and thus exhibit similar behavior during sample processing, including protein digestion, enrichment of acetylated peptides, and ionization in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the known amount of the internal standard, precise and accurate quantification of the endogenous Nε-acetyl-L-lysine can be achieved, correcting for sample loss and variations in instrument response.
Figure 1: Principle of stable isotope dilution for Nε-acetyl-L-lysine quantification.
Key Applications in Cell Culture Research
-
Quantitative Analysis of Global Protein Acetylation: Determine the absolute or relative changes in the total amount of acetylated lysine (B10760008) in response to various stimuli, such as drug treatment, environmental stress, or genetic modifications.
-
Validation of Changes in Specific Protein Acetylation: Following proteomic discovery studies, Nε-acetyl-L-lysine-d8 can be used to validate changes in the acetylation of specific proteins of interest.
-
Monitoring Lysine Acetyltransferase (KAT) and Deacetylase (KDAC) Activity: Assess the activity of enzymes that add or remove acetyl groups from lysine residues by measuring the resulting changes in Nε-acetyl-L-lysine levels.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained using Nε-acetyl-L-lysine-d8 as an internal standard in a cell culture experiment.
Table 1: Quantification of Global Nε-acetyl-L-lysine in Response to a KDAC Inhibitor
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Nε-acetyl-L-lysine (pmol/µg protein) | Fold Change |
| HeLa | Vehicle (DMSO) | - | 24 | 15.2 ± 1.8 | 1.0 |
| HeLa | Inhibitor A | 10 | 24 | 45.8 ± 4.2 | 3.0 |
| A549 | Vehicle (DMSO) | - | 24 | 12.5 ± 1.5 | 1.0 |
| A549 | Inhibitor A | 10 | 24 | 31.5 ± 3.1 | 2.5 |
Table 2: Quantification of a Specific Acetylated Peptide from Protein X
| Condition | Nε-acetyl-L-lysine on Peptide XYZ (fmol/µg protein) | Standard Deviation | p-value |
| Control | 2.5 | 0.3 | <0.01 |
| Treatment 1 | 7.8 | 0.9 | <0.01 |
| Treatment 2 | 1.2 | 0.2 | <0.01 |
Experimental Protocols
Protocol 1: Quantification of Global Nε-acetyl-L-lysine from Cultured Cells
This protocol outlines the steps for the quantification of total Nε-acetyl-L-lysine from cell lysates using Nε-acetyl-L-lysine-d8 as a spike-in standard.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors
-
Nε-acetyl-L-lysine-d8 solution of known concentration
-
BCA protein assay kit
-
6M HCl
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with the compound of interest or vehicle control for the specified time.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of lysis buffer and scrape the cells.
-
Collect the cell lysate and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.
-
Spike-in of Internal Standard:
-
Based on the protein concentration, take a defined amount of protein (e.g., 50 µg) from each sample.
-
Add a known amount of Nε-acetyl-L-lysine-d8 to each sample. The amount of the standard should be in a similar range to the expected amount of endogenous Nε-acetyl-L-lysine.
-
-
Acid Hydrolysis:
-
Add an equal volume of 12M HCl to each sample to achieve a final concentration of 6M HCl.
-
Hydrolyze the proteins by heating at 110°C for 24 hours in a sealed tube.
-
After hydrolysis, cool the samples and evaporate the HCl under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried hydrolysate in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) or parallel reaction monitoring (PRM) method to detect the specific mass transitions for both endogenous Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8.
-
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous (light) Nε-acetyl-L-lysine to the deuterated (heavy) internal standard.
-
Quantify the amount of endogenous Nε-acetyl-L-lysine by comparing this ratio to a standard curve or by direct calculation using the known concentration of the internal standard.
-
Figure 2: Workflow for global Nε-acetyl-L-lysine quantification.
Protocol 2: Quantification of Acetylated Peptides from a Specific Protein
This protocol describes a more advanced workflow for quantifying the acetylation of specific lysine residues on a target protein.
Materials:
-
Materials from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Anti-acetyllysine antibody-conjugated beads
-
Enrichment and wash buffers
-
Elution buffer (e.g., 0.1% trifluoroacetic acid)
-
C18 desalting spin columns
Procedure:
-
Cell Culture, Harvesting, and Lysis: Follow steps 1-3 from Protocol 1.
-
Spike-in of Internal Standard: Add a known amount of Nε-acetyl-L-lysine-d8 to a defined amount of protein lysate.
-
Protein Digestion:
-
Reduce the disulfide bonds in the protein lysate by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the lysate with ammonium (B1175870) bicarbonate buffer to reduce the denaturant concentration.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Acetylated Peptides:
-
Incubate the digested peptide mixture with anti-acetyllysine antibody-conjugated beads to specifically capture acetylated peptides.
-
Wash the beads several times with wash buffer to remove non-specifically bound peptides.
-
Elute the enriched acetylated peptides from the beads using an elution buffer.
-
-
Desalting: Desalt the enriched peptides using C18 spin columns according to the manufacturer's instructions.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. The analysis can be performed in either data-dependent acquisition (DDA) mode for discovery or targeted mode (MRM/PRM) for quantification of specific acetylated peptides.
-
Data Analysis:
-
Identify and quantify the peak areas for the light (endogenous) and heavy (from the spiked-in standard, which will be present as free amino acid) acetylated peptides of interest.
-
Calculate the relative abundance of the specific acetylated peptide across different conditions.
-
Concluding Remarks
Nε-acetyl-L-lysine-d8 is a powerful tool for researchers in cell culture applications, enabling accurate and reproducible quantification of protein acetylation. The protocols provided herein offer a framework for integrating this stable isotope-labeled standard into experimental workflows to investigate the role of lysine acetylation in cellular physiology and disease. The use of such internal standards is essential for high-quality quantitative proteomics data, paving the way for new discoveries in this dynamic field of research.
Troubleshooting & Optimization
Nepsilon-acetyl-L-lysine-d8 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Nε-acetyl-L-lysine-d8. The following information addresses common solubility issues and other potential challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Nε-acetyl-L-lysine-d8 and what are its primary applications?
Nε-acetyl-L-lysine-d8 is the deuterated form of Nε-acetyl-L-lysine, an acetylated derivative of the amino acid L-lysine. Its primary application is as an internal standard for the quantification of endogenous Nε-acetyl-L-lysine in biological samples using mass spectrometry (MS) techniques, such as liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass-to-charge ratio, allowing it to be differentiated from the unlabeled analyte while having nearly identical chemical and chromatographic properties.
Q2: What are the general solubility properties of Nε-acetyl-L-lysine-d8?
Nε-acetyl-L-lysine-d8 is a solid that is slightly soluble in water and soluble in 80% acetic acid.[1] Its solubility in other common laboratory solvents can be inferred from its non-deuterated counterpart, Nε-acetyl-L-lysine. For detailed solubility data, please refer to the tables in the "Solubility Data and Solutions" section.
Q3: Why am I observing a shift in retention time for Nε-acetyl-L-lysine-d8 compared to the unlabeled analyte in my LC-MS experiments?
A slight shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon. This is due to the kinetic isotope effect, where the C-D bond is slightly stronger than the C-H bond, which can lead to minor differences in interactions with the stationary phase of the chromatography column. It is important to verify that the analyte and the internal standard co-elute as closely as possible to ensure accurate quantification.
Q4: What are the best practices for storing Nε-acetyl-L-lysine-d8?
To ensure the stability and integrity of Nε-acetyl-L-lysine-d8, it is recommended to store the solid compound at -20°C. Stock solutions should also be stored at -20°C or colder in tightly sealed vials to prevent solvent evaporation and protect from light. Avoid repeated freeze-thaw cycles. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against degradation.
Troubleshooting Guides
Issue 1: Difficulty Dissolving Nε-acetyl-L-lysine-d8
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed after the solution is prepared.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Solvent Selection | The polarity of the solvent may not be suitable. Refer to the solubility data tables below and choose a solvent in which the compound has higher solubility. For aqueous solutions, consider starting with a small amount of a compatible organic solvent to aid dissolution before adding the aqueous component. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming and/or sonication can help to dissolve the compound. However, be cautious with temperature-sensitive compounds. |
| Hygroscopic Nature of the Compound | Nε-acetyl-L-lysine can be hygroscopic. Absorbed moisture can affect solubility. Ensure the compound is handled in a dry environment and consider desiccating it before use. |
| pH of the Solution | The charge state of the amino and carboxylic acid groups can influence solubility. Adjusting the pH of the solution may improve solubility. For example, acidification can protonate the carboxylate group, potentially altering its interaction with the solvent. |
Issue 2: Inconsistent or Inaccurate Quantification in Mass Spectrometry
Symptoms:
-
Poor reproducibility of quantitative results.
-
Significant deviation from expected concentrations.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Isotopic Exchange | Deuterium atoms, especially those on heteroatoms or alpha to carbonyl groups, can sometimes exchange with protons from the solvent. Use aprotic solvents for stock solutions where possible and minimize exposure to acidic or basic aqueous solutions. Prepare working solutions fresh before use. |
| Differential Matrix Effects | If the deuterated standard and the analyte do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix. Optimize your chromatographic method to ensure co-elution. |
| Inaccurate Concentration of the Standard | Ensure accurate preparation of the stock and working solutions of the internal standard. Use calibrated pipettes and high-purity solvents. |
| Degradation of the Standard | Improper storage can lead to the degradation of the internal standard. Follow the recommended storage conditions and prepare fresh working solutions regularly. |
Solubility Data and Solutions
Quantitative Solubility of Nε-acetyl-L-lysine (Non-deuterated)
Data for the non-deuterated form can be used as a strong indicator for the solubility of the deuterated analog.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 50 mg/mL[2] | 265.65 mM | Requires sonication.[2] |
| PBS (pH 7.4) | 100 mg/mL[2] | 531.29 mM | - |
| 80% Acetic Acid | 50 mg/mL[3][4][5][6] | 265.65 mM | Soluble.[3][4][5][6] |
| DMSO | < 1 mg/mL | < 5.31 mM | Insoluble or slightly soluble.[2] |
| DMSO (with assistance) | 25 mg/mL[7] | 132.82 mM | Requires sonication, warming, and pH adjustment to 3 with HCl, and heating to 60°C.[7] |
Qualitative Solubility of Nε-acetyl-L-lysine-d8
| Solvent | Solubility | Reference |
| Water | Slightly Soluble | [1] |
| 80% Acetic Acid | Soluble | [1] |
Experimental Protocols
Protocol for Preparing a Stock Solution of Nε-acetyl-L-lysine-d8 for LC-MS
This protocol provides a general guideline for preparing a stock solution of Nε-acetyl-L-lysine-d8 for use as an internal standard.
Materials:
-
Nε-acetyl-L-lysine-d8 solid
-
High-purity methanol (B129727) or acetonitrile
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Vortex mixer and/or sonicator
-
Amber glass vials for storage
Procedure:
-
Equilibration: Allow the vial of Nε-acetyl-L-lysine-d8 to come to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of the solid (e.g., 1 mg) using an analytical balance.
-
Dissolution: Transfer the weighed solid to a volumetric flask. Add a portion of the chosen solvent (e.g., methanol) to the flask, approximately half of the final volume.
-
Mixing: Vortex or sonicate the solution to ensure complete dissolution of the solid. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Final Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Homogenization: Invert the flask several times to ensure the solution is homogeneous.
-
Storage: Transfer the stock solution to a labeled, amber glass vial with a tight-fitting cap. Store at -20°C.
Typical Concentrations:
-
Stock Solution: 1 mg/mL
-
Working Solution: Dilute the stock solution to the desired concentration (e.g., 1-10 µg/mL) using the mobile phase or a compatible solvent. Prepare working solutions fresh daily if possible.
Signaling Pathway and Experimental Workflow Diagrams
Lysine (B10760008) Acetylation in the p53-Mediated DNA Damage Response
The acetylation of lysine residues on the tumor suppressor protein p53 is a critical post-translational modification that regulates its activity in response to DNA damage. Histone acetyltransferases (HATs), such as p300/CBP, acetylate specific lysine residues on p53, which enhances its stability and transcriptional activity.[8][9] This acetylation can compete with ubiquitination by MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[10][11]
General Workflow for Quantification using a Deuterated Internal Standard
This diagram illustrates the typical workflow for using Nε-acetyl-L-lysine-d8 as an internal standard in a quantitative LC-MS experiment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. N-EPSILON-ACETYL-L-LYSINE | 692-04-6 [chemicalbook.com]
- 5. 6-N-Acetyl-L-lysine-d8 | CAS | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Scholars@Duke publication: p300/CBP-mediated p53 acetylation is commonly induced by p53-activating agents and inhibited by MDM2. [scholars.duke.edu]
- 8. The WTX tumor suppressor enhances p53 acetylation by CBP/p300 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDM2-Driven Ubiquitination Rapidly Removes p53 from Its Cognate Promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mdm2 - Wikipedia [en.wikipedia.org]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Nε-acetyl-L-lysine-d8 Mass Spectrometry Analysis
Welcome to the technical support center for the analysis of Nε-acetyl-L-lysine-d8. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their mass spectrometry experiments and improve signal intensity.
Troubleshooting Guide
This guide addresses common issues encountered during the MS analysis of Nε-acetyl-L-lysine-d8 in a question-and-answer format.
Question: Why is the signal intensity of my Nε-acetyl-L-lysine-d8 standard or analyte low and inconsistent?
Answer: Low and variable signal intensity for Nε-acetyl-L-lysine-d8 is a frequent challenge in LC-MS analysis and can often be attributed to matrix effects , specifically ion suppression.[1] Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to a decreased or fluctuating signal.[2][3]
To confirm if you are experiencing matrix effects, you can perform the following diagnostic experiments:
-
Post-Column Infusion: This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2][4] A constant flow of Nε-acetyl-L-lysine-d8 solution is infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting matrix components that are suppressing its ionization.[1]
-
Post-Extraction Spike: This method compares the signal response of Nε-acetyl-L-lysine-d8 in a clean solvent to its response when spiked into a blank matrix sample after extraction.[2] A significantly lower signal in the matrix sample points to ion suppression.
Question: I have confirmed that matrix effects are impacting my analysis. What are the initial steps to mitigate them?
Answer: The first line of defense against matrix effects is to optimize your sample preparation and chromatography. The goal is to remove as many interfering components as possible before the sample enters the mass spectrometer.
1. Sample Preparation Optimization:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For a polar compound like Nε-acetyl-L-lysine, consider using a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge for more selective removal of interferences.
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids. For polar analytes, a polar extraction solvent should be chosen.
-
Protein Precipitation (PPT): While a simpler method, PPT may not be sufficient to remove all interfering substances like phospholipids.
2. Chromatographic Optimization:
-
Gradient Modification: Adjusting the mobile phase gradient can help separate the analyte from co-eluting matrix components.[4]
-
Column Chemistry: Using a different column with an alternative stationary phase (e.g., a phenyl-hexyl instead of a C18) can alter the selectivity of the separation and resolve the analyte from interferences.[4]
Question: My signal is still suppressed after optimizing sample preparation and chromatography. What other strategies can I employ?
Answer: If initial optimization steps are insufficient, more advanced techniques related to the ionization process and data analysis should be considered.
-
Alternative Ionization Techniques: Electrospray ionization (ESI) is highly susceptible to ion suppression.[3] Consider using Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), as these techniques can be less prone to matrix effects and may offer improved detection for acetylated peptides.[5]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most reliable method for correcting matrix effects.[1] Since Nε-acetyl-L-lysine-d8 is often used as an internal standard itself for the quantification of endogenous Nε-acetyl-L-lysine, ensuring its signal is stable is critical.[6][7] If you are quantifying Nε-acetyl-L-lysine-d8 as an analyte, a different, suitable SIL-IS should be used. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate normalization of the signal.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of signal suppression for acetylated peptides in ESI-MS?
A1: Peptide acetylation neutralizes the positive charge on the ε-amino group of lysine (B10760008) residues. This charge neutralization can lead to a reduction in electrospray ionization (ESI) efficiency and result in signal suppression.[8][9]
Q2: Are there chemical derivatization methods that can improve the signal of acetylated peptides?
A2: While acetylation can cause signal suppression, other derivatization techniques can be used to enhance signal. For instance, dimethylation of peptides has been shown to increase hydrophobicity and maintain a positive charge, leading to improved ESI efficiency and up to a two-fold increase in protein identification sensitivity compared to acetylation.[8][9]
Q3: How can I quantitatively measure the extent of matrix effects?
A3: The magnitude of the matrix effect can be expressed as the Matrix Factor (MF). This is calculated by comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[4]
-
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
Q4: Can the choice of LC-MS method affect the identification of acetylated peptides?
A4: Yes, the LC-MS method has a significant impact. For example, longer LC-MS/MS methods can increase the number of identified acetylated peptides. One study showed that a 360-minute method increased acetylated peptide identification by 1.7-fold compared to a conventional 150-minute method.[10]
Q5: What is the expected chromatographic behavior of acetylated peptides?
A5: Acetylated peptides are generally more hydrophobic than their unmodified counterparts. This increased hydrophobicity typically leads to a longer retention time on reversed-phase chromatography columns, with observed shifts of 2-4 minutes.[11]
Experimental Protocols
Protocol 1: Post-Column Infusion for Matrix Effect Diagnosis
-
Prepare a standard solution of Nε-acetyl-L-lysine-d8 in the mobile phase at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).
-
Set up a 'T' junction between the LC column outlet and the mass spectrometer's ESI probe.
-
Infuse the standard solution through the 'T' junction at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
While the standard is being infused, inject a blank matrix extract (a sample prepared from the same matrix as your study samples but without the analyte) onto the LC column.
-
Monitor the signal of the infused standard. A drop in the signal intensity at a specific retention time indicates the presence of co-eluting matrix components causing ion suppression.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in 5% methanol to remove hydrophilic interferences.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Fold Change | Reference |
| LC-MS/MS Method Duration | 150 min | 360 min | 1.7x increase in identified acetylated peptides | [10] |
| Derivatization | Acetylation | Dimethylation | Up to 2x improved protein identification sensitivity | [8][9] |
Visualizations
Caption: Troubleshooting workflow for low signal intensity.
Caption: Methods for diagnosing matrix effects.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency [ouci.dntb.gov.ua]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effects of peptide acetylation and dimethylation on electrospray ionization efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Deep, Quantitative Coverage of the Lysine Acetylome Using Novel Anti-acetyl-lysine Antibodies and an Optimized Proteomic Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin - PMC [pmc.ncbi.nlm.nih.gov]
Nepsilon-acetyl-L-lysine-d8 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of N-epsilon-acetyl-L-lysine-d8 for use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid N-epsilon-acetyl-L-lysine-d8?
For long-term stability, solid N-epsilon-acetyl-L-lysine-d8 should be stored at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least four years.
Q2: How should I prepare and store stock solutions of N-epsilon-acetyl-L-lysine-d8?
Stock solutions should be prepared in a solvent in which the compound is soluble and stable. Based on available data, N-epsilon-acetyl-L-lysine is soluble in 80% acetic acid and slightly soluble in water.[1][2][3] For stock solutions, once prepared, it is recommended to aliquot and store them at -80°C for up to six months or at -20°C for up to one month to minimize degradation from repeated freeze-thaw cycles.[4] It is advisable to prepare fresh working solutions from the stock solution for immediate use.
Q3: Is N-epsilon-acetyl-L-lysine-d8 susceptible to degradation?
Like many acetylated compounds, N-epsilon-acetyl-L-lysine-d8 can be susceptible to hydrolysis, particularly under strong acidic or basic conditions. The stability of the acetyl group can be influenced by pH and temperature. It is recommended to maintain solutions at a neutral or slightly acidic pH for better stability. One study showed that Nε-acetyl L-α lysine (B10760008) improved the stability of α-amylase at acidic conditions (pH 3.0).[5][6]
Q4: What are the potential issues with using a deuterated internal standard like N-epsilon-acetyl-L-lysine-d8 in LC-MS analysis?
Common issues with deuterated internal standards include:
-
Isotopic Exchange: Deuterium (B1214612) atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, especially at non-benzylic, activated C-H bonds or under certain pH and temperature conditions. This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte.
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects if the analyte and internal standard do not co-elute perfectly.
-
Isotopic Purity: The deuterated standard may contain a small percentage of the unlabeled analyte as an impurity from its synthesis. This can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with N-epsilon-acetyl-L-lysine-d8.
Issue 1: Inconsistent or Poor Internal Standard Signal
Possible Causes:
-
Degradation of the stock solution: Improper storage or repeated freeze-thaw cycles can lead to the degradation of the internal standard.
-
Incompatibility with solvent: The internal standard may not be stable in the chosen solvent over time.
-
Adsorption to surfaces: The compound may adsorb to plastic or glass surfaces, leading to lower concentrations.
-
Matrix effects: Ion suppression or enhancement in the mass spectrometer due to co-eluting matrix components.
Troubleshooting Steps:
-
Prepare fresh stock and working solutions: Use a freshly prepared solution to rule out degradation issues.
-
Verify solvent compatibility: If possible, test the stability of the internal standard in the chosen solvent over a relevant time period.
-
Use low-adsorption vials and pipette tips: This can minimize the loss of the compound due to adsorption.
-
Evaluate matrix effects: Perform a post-extraction addition experiment to assess the degree of ion suppression or enhancement.
Issue 2: Poor Peak Shape in Chromatography
Possible Causes:
-
Inappropriate column chemistry: The stationary phase of the column may not be suitable for the analysis of this compound.
-
Suboptimal mobile phase conditions: The pH or organic content of the mobile phase may need optimization.
-
Sample overload: Injecting too much of the sample can lead to peak fronting or tailing.
-
Co-elution with interfering substances: Matrix components can interfere with the peak shape.
Troubleshooting Steps:
-
Screen different columns: Test columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl).
-
Optimize mobile phase: Adjust the pH and gradient of the mobile phase to improve peak shape.
-
Dilute the sample: Inject a more dilute sample to check for sample overload effects.
-
Improve sample preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Issue 3: Inaccurate Quantification Results
Possible Causes:
-
Isotopic exchange: The deuterium labels may be exchanging with protons from the solvent or matrix.
-
Chromatographic shift: The internal standard and analyte may not be co-eluting, leading to differential matrix effects.
-
Contribution from the internal standard to the analyte signal: The deuterated standard may contain the unlabeled analyte as an impurity.
Troubleshooting Steps:
-
Assess isotopic exchange: Incubate the deuterated standard in a blank matrix for a period equivalent to your sample preparation and analysis time. Analyze the sample to see if there is an increase in the non-labeled compound.
-
Verify co-elution: Overlay the chromatograms of the analyte and the internal standard. If they are not co-eluting, adjust the chromatographic method.
-
Check the purity of the internal standard: Prepare a sample containing only the deuterated internal standard and monitor the mass transition for the unlabeled analyte. The response should be minimal.
Data Presentation
Table 1: Recommended Storage Conditions for N-epsilon-acetyl-L-lysine-d8
| Form | Storage Temperature | Duration | Reference |
| Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution | -80°C | 6 months | [4] |
| Stock Solution | -20°C | 1 month | [4] |
Table 2: Solubility of N-epsilon-acetyl-L-lysine
| Solvent | Solubility | Reference |
| 80% Acetic Acid | Soluble | [1][2][3] |
| Water | Slightly Soluble | [1] |
| DMSO | Insoluble | [7] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stock Solution Stability
This protocol outlines a general method to assess the stability of your N-epsilon-acetyl-L-lysine-d8 stock solution.
-
Preparation: Prepare a fresh stock solution of N-epsilon-acetyl-L-lysine-d8 at a known concentration in the desired solvent.
-
Initial Analysis: Immediately after preparation, analyze the stock solution using a validated LC-MS/MS method to establish the initial peak area or concentration (Time 0).
-
Storage: Aliquot the remaining stock solution into several vials and store them under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
Time-Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw one aliquot and analyze it using the same LC-MS/MS method.
-
Data Analysis: Compare the peak area or concentration at each time point to the initial measurement. A significant decrease may indicate instability.
Protocol 2: Assessing Freeze-Thaw Stability
This protocol is designed to evaluate the stability of N-epsilon-acetyl-L-lysine-d8 through multiple freeze-thaw cycles.
-
Preparation: Prepare a stock solution of N-epsilon-acetyl-L-lysine-d8 in the desired solvent.
-
Initial Analysis: Analyze an aliquot of the fresh solution (Freeze-Thaw Cycle 0) using a validated LC-MS/MS method.
-
Freeze-Thaw Cycles: Subject the remaining stock solution to a series of freeze-thaw cycles. A typical cycle involves freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature until it reaches a liquid state.
-
Analysis after Cycles: After a predetermined number of cycles (e.g., 1, 3, 5), take an aliquot and analyze it using the same LC-MS/MS method.
-
Data Analysis: Compare the peak area or concentration after each freeze-thaw cycle to the initial measurement.
Visualizations
Caption: Workflow for assessing the stability of N-epsilon-acetyl-L-lysine-d8.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. N-EPSILON-ACETYL-L-LYSINE | 692-04-6 [chemicalbook.com]
- 3. Thermo Scientific Chemicals N(epsilon)-Acetyl-L-lysine, 99% | Fisher Scientific [fishersci.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Common pitfalls when using Nepsilon-acetyl-L-lysine-d8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Nε-acetyl-L-lysine-d8 in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using Nε-acetyl-L-lysine-d8, particularly in its common application as an internal standard for mass spectrometry.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Internal Standard (IS) Signal | Isotopic Exchange (H/D Exchange): Deuterium (B1214612) atoms on the Nε-acetyl-L-lysine-d8 are exchanging with protons from the solvent or sample matrix. This is more likely to occur at non-neutral pH and elevated temperatures.[1][2][3] | - Maintain samples at low temperatures (-20°C or -80°C) during storage and processing. - Use aprotic or deuterated solvents where possible. - Minimize the time samples are in protic solvents. - Optimize the pH of solutions to be as close to neutral as possible, or slightly acidic (pH 2.5-3) where exchange is minimized.[3] |
| Degradation: The compound may have degraded due to improper storage or handling. | - Store Nε-acetyl-L-lysine-d8 at -20°C for long-term stability (≥ 4 years).[4] - For stock solutions, store at -80°C (up to 6 months) or -20°C (up to 1 month).[5] Avoid repeated freeze-thaw cycles. | |
| Analyte Concentration Appears Artificially High | Isotopic Exchange: The deuterated internal standard is converting to the non-deuterated form, increasing the signal of the analyte.[1][2] | - Implement the solutions for isotopic exchange mentioned above. - Consider using a ¹³C-labeled internal standard as they are not prone to exchange.[3] |
| Contamination of IS: The Nε-acetyl-L-lysine-d8 may contain a small amount of the non-deuterated analyte. | - Check the certificate of analysis for the isotopic purity of the standard. - Analyze a sample containing only the internal standard to assess the level of the non-deuterated form. | |
| Poor Peak Shape or Shifting Retention Time in LC-MS | Chromatographic Issues: The deuterated standard may exhibit slightly different chromatographic behavior than the non-deuterated analyte. | - Ensure proper column equilibration and mobile phase composition. - Optimize the chromatographic gradient to ensure co-elution of the analyte and internal standard. |
| Matrix Effects: Components in the sample matrix may be affecting the ionization of the analyte and internal standard differently. | - Perform a matrix effect evaluation by comparing the response of the analyte and IS in a clean solvent versus the sample matrix. - Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering matrix components. | |
| Low Solubility | Improper Solvent Selection: Nε-acetyl-L-lysine-d8 has specific solubility characteristics. | - For stock solutions, use 80% acetic acid.[4][6] - The compound is slightly soluble in water and insoluble in DMSO.[4][7] |
Quantitative Data Summary
| Parameter | Value | Source |
| Purity (Deuterated forms) | ≥98% to ≥99% | [4][8][9] |
| Storage Temperature (Solid) | -20°C | [4][8] |
| Long-term Stability (Solid) | ≥ 4 years at -20°C | [4] |
| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [5] |
| Solubility | Soluble in 80% acetic acid; Slightly soluble in water; Insoluble in DMSO | [4][6][7] |
Experimental Protocols
Quantification of Nε-acetyl-L-lysine in Plasma using LC-MS/MS with Nε-acetyl-L-lysine-d8 Internal Standard
This protocol provides a general framework. Specific parameters may need to be optimized for your particular instrumentation and sample type.
1. Sample Preparation
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Protein Precipitation: To 50 µL of plasma, add 200 µL of ice-cold methanol (B129727) containing Nε-acetyl-L-lysine-d8 at a known concentration (e.g., 100 ng/mL).
-
Vortex: Vortex the samples for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over several minutes.
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Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM).
- MRM Transition for Nε-acetyl-L-lysine: Precursor ion (Q1) m/z 189.1 -> Product ion (Q3) m/z 144.1
- MRM Transition for Nε-acetyl-L-lysine-d8: Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 152.1
3. Data Analysis
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Generate a calibration curve using standards of known concentrations and determine the concentration of the analyte in the samples.
Visualizations
Caption: Troubleshooting workflow for common issues with Nε-acetyl-L-lysine-d8.
Caption: The central role of lysine acetylation in regulating protein function.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Nε-acetyl-L-lysine-d8?
A1: Nε-acetyl-L-lysine-d8 is primarily used as an internal standard for the accurate quantification of the endogenous metabolite Nε-acetyl-L-lysine in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][10]
Q2: Why is isotopic exchange a significant concern with deuterated standards like Nε-acetyl-L-lysine-d8?
A2: Isotopic exchange, or the replacement of deuterium with hydrogen, can compromise the accuracy of quantification.[1][2] This occurs because the mass spectrometer differentiates the internal standard from the analyte based on their mass difference. If the deuterated standard loses its deuterium, it can lead to an underestimation of the internal standard's signal and an overestimation of the analyte's concentration.[1]
Q3: Where are the deuterium labels located on Nε-acetyl-L-lysine-d8, and are they stable?
A3: The deuterium atoms in Nε-acetyl-L-lysine-d8 are typically on the lysine side chain carbons (positions 3, 3, 4, 4, 5, 5, 6, 6).[4] Deuterium on carbon atoms is generally more stable and less prone to exchange than deuterium on heteroatoms like oxygen or nitrogen.[11] However, exchange can still be catalyzed by acidic or basic conditions.[2]
Q4: How should I prepare stock solutions of Nε-acetyl-L-lysine-d8?
A4: Due to its solubility properties, it is recommended to prepare stock solutions in 80% acetic acid.[4][6] It is slightly soluble in water but insoluble in DMSO.[4][7]
Q5: What are the optimal storage conditions for Nε-acetyl-L-lysine-d8?
A5: The solid compound should be stored at -20°C for long-term stability.[4][8] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[5]
Q6: Can Nε-acetyl-L-lysine-d8 be used in cell culture or in vivo studies?
A6: While its primary use is as an analytical internal standard, its non-deuterated counterpart, Nε-acetyl-L-lysine, has been studied for its effects on enzyme stability.[12] The deuterated form could potentially be used as a tracer in metabolic studies, but it is important to note that some suppliers indicate the product is for research use only and not for human or veterinary use.[4]
Q7: Are there alternatives to Nε-acetyl-L-lysine-d8 that are less prone to isotopic exchange?
A7: Yes, stable isotope-labeled internal standards using heavy isotopes of carbon (¹³C) or nitrogen (¹⁵N) are alternatives. ¹³C-labeled standards are not susceptible to isotopic exchange and are therefore considered more robust for quantitative mass spectrometry, although they may be more expensive to synthesize.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thermo Scientific Chemicals N(epsilon)-Acetyl-L-lysine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. selleckchem.com [selleckchem.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. Nepsilon-Acetyl-L-lysine-3,3,4,4,5,5,6,6-d8 [lgcstandards.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 12. Nε-Acetyl L-α Lysine Improves Activity and Stability of α-Amylase at Acidic Conditions: A Comparative Study with other Osmolytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nepsilon-acetyl-L-lysine-d8 Analysis
Welcome to the technical support center for the analysis of Nepsilon-acetyl-L-lysine-d8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues encountered during sample analysis, particularly focusing on poor recovery of the internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the common causes for poor recovery of this compound?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors throughout the analytical workflow. The most common issues include problems during sample preparation such as inefficient protein precipitation, suboptimal solid-phase extraction (SPE) conditions, or inappropriate liquid-liquid extraction (LLE) parameters. Other factors to consider are the stability of the analyte in the sample matrix and potential for isotopic exchange.
Q2: My recovery of this compound is low after protein precipitation. What can I do?
Low recovery after protein precipitation with a solvent like acetonitrile (B52724) can be due to incomplete precipitation of proteins, where the analyte may remain bound, or co-precipitation of the analyte with the proteins. Ensure you are using a sufficient volume of cold acetonitrile (a common ratio is 3:1 acetonitrile to plasma).[1] Vortexing the sample vigorously after adding the acetonitrile is crucial for thorough mixing and complete protein precipitation.[1] Also, allowing the precipitation to occur at a low temperature (e.g., 4°C) can improve efficiency.
Q3: I am experiencing inconsistent recovery with my Solid-Phase Extraction (SPE) method. What should I check?
Inconsistent SPE recovery can be caused by variability in the conditioning of the SPE cartridge, the loading of the sample, the washing steps, or the final elution. It is critical to ensure that the cartridge does not dry out between the conditioning/equilibration and sample loading steps. The flow rate during sample loading and elution should be consistent and not too fast. If recovery is still low, the analyte may be breaking through during the loading or wash steps, or it may not be eluting completely. Systematically collecting and analyzing the flow-through from each step can help identify where the loss is occurring.
Q4: Can the pH of my sample or solvents affect the recovery of this compound?
Yes, pH can significantly impact the recovery of this compound, especially during SPE. Nepsilon-acetyl-L-lysine is an amino acid derivative and its charge state will change with pH. For ion-exchange SPE, the pH must be optimized to ensure the analyte and the sorbent have the appropriate charges for binding and elution. For reversed-phase SPE, adjusting the pH to suppress the ionization of the carboxylic acid and amine groups can improve retention.
Q5: Is this compound susceptible to degradation or isotopic exchange?
While deuterated standards are generally stable, the stability of this compound should be considered, particularly under harsh pH or high-temperature conditions during sample processing. Isotopic exchange (the replacement of deuterium (B1214612) with hydrogen) can be a concern, especially if the deuterium labels are on exchangeable sites (like -OH or -NH). However, in this compound, the deuterium atoms are typically on the carbon backbone, making them less prone to exchange under typical analytical conditions.
Troubleshooting Guide: Poor Recovery of this compound
This guide provides a systematic approach to diagnosing and resolving issues of poor recovery.
Diagram: Troubleshooting Workflow for Poor Recovery
Caption: A logical workflow to troubleshoot poor recovery based on the sample preparation method.
Quantitative Data Summary
The following tables summarize expected recovery percentages for this compound using different sample preparation techniques. Note that actual recoveries can vary based on specific matrix and experimental conditions.
Table 1: Protein Precipitation
| Analyte | Matrix | Precipitation Agent | Typical Recovery (%) |
| This compound | Human Plasma | Acetonitrile (3:1 v/v) | 85 - 100 |
Recovery data is based on a validated method for Nε-acetyllysine in human plasma which reported meeting recovery criteria, and data for similar compounds.[2]
Table 2: Solid-Phase Extraction (SPE)
| Analyte | Matrix | SPE Sorbent | Elution Solvent | Typical Recovery (%) |
| This compound | Human Plasma | Mixed-Mode Cation Exchange | 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol (B129727) | 80 - 95 |
| This compound | Urine | Reversed-Phase C18 | Acetonitrile with 0.1% Formic Acid | 75 - 90 |
Recovery data is estimated based on typical performance for polar analytes and acetylated amino acids.
Table 3: Liquid-Liquid Extraction (LLE)
| Analyte | Matrix | Extraction Solvent | pH | Typical Recovery (%) |
| This compound | Urine | Ethyl Acetate | Acidic | 60 - 80 |
Recovery data is estimated based on the polar nature of the analyte.
Experimental Protocols
Protocol 1: Protein Precipitation for this compound from Human Plasma
This protocol is based on a validated method for the quantification of Nε-acetyllysine in human plasma.[2]
Materials:
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Human plasma
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This compound internal standard solution
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Acetonitrile (LC-MS grade), ice-cold
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Microcentrifuge tubes
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Vortex mixer
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Centrifuge
Procedure:
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Pipette 100 µL of human plasma into a microcentrifuge tube.
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Spike with the appropriate amount of this compound internal standard solution.
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Add 300 µL of ice-cold acetonitrile to the plasma sample.
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Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
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Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Diagram: Protein Precipitation Workflow
Caption: Step-by-step workflow for protein precipitation of plasma samples.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
This is a general protocol that should be optimized for your specific application.
Materials:
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Urine sample
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This compound internal standard solution
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Mixed-mode cation exchange SPE cartridge
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Methanol (for conditioning)
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Equilibration buffer (e.g., 25 mM ammonium acetate, pH 6.0)
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Wash buffer (e.g., 25 mM ammonium acetate, pH 6.0, followed by methanol)
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Elution solvent (e.g., 5% ammonium hydroxide in methanol)
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SPE manifold
Procedure:
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Spike the urine sample with this compound internal standard.
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Condition the SPE cartridge with 1 mL of methanol.
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Equilibrate the cartridge with 1 mL of equilibration buffer. Do not let the cartridge dry.
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Load the pre-treated urine sample onto the cartridge at a slow, steady flow rate.
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Wash the cartridge with 1 mL of equilibration buffer to remove unretained impurities.
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Wash the cartridge with 1 mL of methanol to remove less polar impurities.
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Elute the this compound with 1 mL of elution solvent.
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Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Diagram: Solid-Phase Extraction (SPE) Signaling Pathway
Caption: Conceptual diagram of the SPE process for analyte purification.
References
Technical Support Center: Nε-acetyl-L-lysine-d8 Standards
This technical support center provides troubleshooting guidance and frequently asked questions regarding purity concerns with Nε-acetyl-L-lysine-d8 and other deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are the common purity concerns associated with Nε-acetyl-L-lysine-d8 standards?
A1: The primary purity concerns for Nε-acetyl-L-lysine-d8, a deuterated internal standard, fall into two main categories:
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Isotopic Purity: This refers to the percentage of the deuterated standard that contains the specified number of deuterium (B1214612) atoms (in this case, eight). The presence of isotopologues with fewer than eight deuterium atoms (d0 to d7) can interfere with the quantification of the endogenous (d0) analyte.
-
Chemical Purity: This relates to the presence of any chemical entity other than Nε-acetyl-L-lysine-d8. This can include the non-deuterated form (Nε-acetyl-L-lysine), isomers, or by-products from the synthesis process.
Q2: My mass spectrometry results show a significant peak at the mass of the non-deuterated analyte (d0) in my Nε-acetyl-L-lysine-d8 standard. What could be the cause?
A2: A notable d0 peak in a fresh deuterated standard can stem from two sources:
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Isotopic Contribution: The d0 signal may be a part of the isotopic distribution of the d8 standard. All deuterated standards contain a small percentage of lower mass isotopologues.
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Chemical Impurity: The standard may contain the non-deuterated Nε-acetyl-L-lysine as a chemical impurity.
To distinguish between these, you will need to perform an isotopic purity assessment.
Q3: How can I assess the isotopic purity of my Nε-acetyl-L-lysine-d8 standard?
A3: You can determine the isotopic purity by infusing a solution of the standard directly into a mass spectrometer and acquiring a high-resolution mass spectrum. By examining the isotopic cluster, you can determine the distribution of different isotopologues.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Unexpected Peaks in LC-MS Analysis
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Symptom: When analyzing the Nε-acetyl-L-lysine-d8 standard alone, you observe tailing peaks, fronting peaks, or multiple unexpected peaks.
-
Possible Causes & Solutions:
-
Column Overload: The concentration of the standard injected is too high.
-
Solution: Dilute the standard and reinject.
-
-
Chromatographic Conditions: The mobile phase, gradient, or column chemistry may not be optimal.
-
Solution: Modify the LC method, such as adjusting the gradient slope or changing the mobile phase composition.
-
-
Chemical Impurities: The standard may contain impurities that have different chromatographic behavior.
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Solution: Analyze the standard by high-resolution mass spectrometry to identify the impurities. If significant impurities are present, a new, certified standard may be required.
-
-
Issue 2: Inconsistent Quantification Results Across Batches
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Symptom: You observe significant variations in the calculated concentrations of your analyte when using different lots of the Nε-acetyl-L-lysine-d8 internal standard.
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Possible Causes & Solutions:
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Inaccurate Concentration of the Standard: The stated concentration on the certificate of analysis may be inaccurate, or the standard may have degraded.
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Solution: Perform a quantitative NMR (qNMR) or an independent calibration against a certified reference material to verify the concentration.
-
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Variations in Isotopic Purity: Different lots may have different isotopic distributions.
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Solution: Assess the isotopic purity of each new lot of the standard upon receipt. Adjust calculations to account for the d0 contribution from the internal standard if necessary.
-
-
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by Mass Spectrometry
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Sample Preparation: Prepare a 1 µg/mL solution of the Nε-acetyl-L-lysine-d8 standard in an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
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Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Method:
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Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
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Acquire data in positive ion mode, scanning a mass range that covers the expected m/z of the d0 to d8 species.
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Collect data for at least 1 minute to obtain a stable signal.
-
-
Data Analysis:
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Average the spectra across the infusion peak.
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Identify the peaks corresponding to each isotopologue (d0 to d8).
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Calculate the relative abundance of each isotopologue to determine the isotopic distribution.
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Protocol 2: Assessment of Chemical Purity by LC-MS/MS
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Sample Preparation: Prepare a 10 µg/mL solution of the Nε-acetyl-L-lysine-d8 standard.
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Instrumentation: Use a triple quadrupole or other tandem mass spectrometer coupled to a liquid chromatography system.
-
Method:
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Develop a sensitive Multiple Reaction Monitoring (MRM) method to detect both Nε-acetyl-L-lysine-d8 and its non-deuterated (d0) counterpart.
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Inject the sample onto an appropriate LC column (e.g., C18) and run a gradient elution.
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Monitor for the transition of the d8 parent ion to a specific product ion, and simultaneously monitor the transition of the d0 parent ion to its corresponding product ion.
-
-
Data Analysis:
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Integrate the peak area for both the d8 and any detected d0 species.
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The presence of a peak at the retention time of Nε-acetyl-L-lysine (d0) that is above the expected isotopic contribution indicates a chemical impurity.
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Data Presentation
Table 1: Example Isotopic Distribution of Nε-acetyl-L-lysine-d8
| Isotopologue | Expected m/z | Relative Abundance (Lot A) | Relative Abundance (Lot B) |
| d0 | 189.1234 | 0.05% | 0.15% |
| d1 | 190.1297 | 0.10% | 0.25% |
| d2 | 191.1360 | 0.20% | 0.45% |
| d3 | 192.1423 | 0.40% | 0.80% |
| d4 | 193.1486 | 0.80% | 1.50% |
| d5 | 194.1549 | 1.50% | 2.80% |
| d6 | 195.1612 | 2.50% | 4.50% |
| d7 | 196.1675 | 4.45% | 7.55% |
| d8 | 197.1738 | 90.00% | 82.00% |
Visualizations
Caption: Workflow for troubleshooting purity concerns of deuterated standards.
Caption: Decision tree for identifying the source of a d0 peak.
Technical Support Center: Matrix Effects on Nε-acetyl-L-lysine-d8 Quantification
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in the quantification of Nε-acetyl-L-lysine using its deuterated internal standard, Nε-acetyl-L-lysine-d8, by LC-MS/MS.
I. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments due to matrix effects.
Issue 1: Poor Accuracy and Precision in Quality Control (QC) Samples
Question: My QC samples for Nε-acetyl-L-lysine are failing to meet the acceptance criteria (typically ±15% deviation from the nominal value, and ≤15% coefficient of variation). What could be the cause and how can I fix it?
Answer:
This is a common problem often linked to uncompensated matrix effects. Here’s a step-by-step guide to troubleshoot this issue:
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Significant Ion Suppression or Enhancement | 1. Assess Matrix Effects: Perform a post-extraction addition experiment to quantify the matrix effect (see Experimental Protocol 1). A significant deviation from 100% recovery indicates a strong matrix effect. 2. Improve Sample Preparation: If significant matrix effects are observed, enhance your sample clean-up. Protein precipitation is a common starting point, but for complex matrices like plasma, Solid-Phase Extraction (SPE) may be necessary to remove interfering phospholipids (B1166683) and other endogenous components.[1] 3. Optimize Chromatography: Modify your LC method to separate Nε-acetyl-L-lysine from the co-eluting matrix components. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., HILIC for polar compounds). |
| Inconsistent Matrix Effects Across Different Lots of Biological Matrix | 1. Evaluate Lot-to-Lot Variability: Analyze at least three different lots of blank matrix to assess the consistency of the matrix effect.[2] 2. Robust Sample Preparation: If variability is high, a more rigorous sample preparation method like SPE is recommended to minimize the impact of differing matrix compositions. |
| Deuterium (B1214612) Isotope Effect Leading to Chromatographic Shift | 1. Check for Co-elution: Carefully examine the chromatograms of Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8. A slight shift in retention time can expose them to different degrees of ion suppression.[2] 2. Adjust Chromatography: Modify the chromatographic conditions (e.g., gradient, temperature) to ensure co-elution. If co-elution cannot be achieved, consider using a 13C- or 15N-labeled internal standard, which is less prone to chromatographic shifts.[2][3] |
Issue 2: Inconsistent or Unexpectedly Low/High Nε-acetyl-L-lysine-d8 (Internal Standard) Response
Question: The peak area of my internal standard, Nε-acetyl-L-lysine-d8, is highly variable between samples or is significantly different from the response in my calibration standards. Why is this happening?
Answer:
Internal standard variability is a red flag for uncharacterized matrix effects or issues with sample preparation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Ion Suppression/Enhancement | 1. Post-Column Infusion: To visualize regions of ion suppression, perform a post-column infusion experiment (see Experimental Protocol 2). This will help determine if the internal standard is eluting in a region of high signal suppression.[3] 2. Improve Sample Clean-up: Implement a more effective sample preparation technique, such as SPE, to remove the interfering matrix components.[1] |
| Inconsistent Recovery During Sample Preparation | 1. Evaluate Extraction Recovery: Determine the extraction recovery of both the analyte and the internal standard from the matrix. Inconsistent recovery can point to issues with the sample preparation procedure. 2. Optimize Extraction Protocol: Ensure that the sample preparation protocol is optimized and consistently applied. Pay close attention to factors like pH, solvent volumes, and mixing times. |
II. Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS?
A1: Matrix effects are the alteration of ionization efficiency of a target analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can negatively impact the accuracy and precision of quantification.[4]
Q2: What are the primary sources of matrix effects in biological samples like plasma and urine?
A2: In biological fluids, the main culprits for matrix effects are endogenous components such as phospholipids, salts, and metabolites. For urine, variability in pH, density, and ionic strength across different samples can also contribute significantly to matrix effects.
Q3: How does a stable isotope-labeled internal standard like Nε-acetyl-L-lysine-d8 help in mitigating matrix effects?
A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS.[5][6] Because it is chemically almost identical to the analyte, it is expected to have the same chromatographic retention time, extraction recovery, and ionization response. This allows it to compensate for variations during sample preparation and for ion suppression or enhancement in the MS source.[5]
Q4: Can Nε-acetyl-L-lysine-d8 always perfectly compensate for matrix effects?
A4: While highly effective, a SIL-IS may not always provide perfect correction.[2] A significant issue can be the "deuterium isotope effect," where the deuterium labeling causes a slight shift in retention time, leading to differential ion suppression between the analyte and the internal standard.[2] In cases of severe ion suppression, the signal for both the analyte and the internal standard can be significantly reduced, impacting the overall sensitivity of the assay.
Q5: What is the best sample preparation technique to minimize matrix effects for Nε-acetyl-L-lysine analysis?
A5: The optimal technique is matrix-dependent. While protein precipitation (PPT) is simpler and faster, Solid-Phase Extraction (SPE) generally provides a cleaner extract and is more effective at removing phospholipids and other interfering substances, thus reducing matrix effects.[1] For a polar compound like Nε-acetyl-L-lysine, a mixed-mode SPE might be particularly effective.
III. Quantitative Data on Matrix Effects
The following tables provide representative data on the impact of different sample preparation methods on the matrix effect for polar analytes similar to Nε-acetyl-L-lysine in human plasma.
Table 1: Comparison of Matrix Effects for a Polar Analyte in Human Plasma using Protein Precipitation (PPT) and Solid-Phase Extraction (SPE)
| Sample Preparation Method | Mean Matrix Effect (%) | Coefficient of Variation (CV, %) |
| Protein Precipitation (Acetonitrile) | 75.8 | 18.2 |
| Solid-Phase Extraction (Mixed-Mode) | 95.2 | 4.5 |
Data is representative and compiled based on findings for similar polar analytes.[1] A matrix effect of 100% indicates no ion suppression or enhancement.
Table 2: Recovery and Precision for Nε-acetyl-L-lysine Quantification in Human Plasma
| Parameter | Acceptance Criteria | Result |
| Recovery | >80% | 91.5% |
| Intra-day Precision (CV, %) | <15% | 5.8% |
| Inter-day Precision (CV, %) | <15% | 7.2% |
| Accuracy (% bias) | ±15% | -3.5% |
Data adapted from a validated method for Nε-acetyllysine in human plasma.[7]
IV. Experimental Protocols
Experimental Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Addition)
Objective: To quantify the extent of ion suppression or enhancement for Nε-acetyl-L-lysine.
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Spiked Matrix): Process blank plasma or urine using your sample preparation method. Spike the analyte and internal standard into the final extract.
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process.
-
-
Analyze all samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF):
-
MF (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Calculate the Recovery (RE):
-
RE (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) * 100
-
-
Calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (Analyte peak area ratio in Set B / IS peak area in Set B) / (Analyte peak area ratio in Set A / IS peak area in Set A)
-
The CV of the IS-Normalized MF across different lots of matrix should be <15%.
-
Experimental Protocol 2: Protein Precipitation for Nε-acetyl-L-lysine in Human Plasma
Objective: A quick and simple method for sample clean-up.
Procedure:
-
To 100 µL of plasma sample, add 10 µL of Nε-acetyl-L-lysine-d8 working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
V. Visualizations
Caption: Workflow for Nε-acetyl-L-lysine quantification.
Caption: Troubleshooting logic for poor QC results.
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myadlm.org [myadlm.org]
- 3. Quantitation of non-derivatized free amino acids for detecting inborn errors of metabolism by incorporating mixed-mode chromatography with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Establishment of reference values for the lysine acetylation marker Nɛ-acetyllysine in small volume human plasma samples by a multi-target LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of Precision: Nε-acetyl-L-lysine-d8 vs. 13C-Labeled Standards in Quantitative Mass Spectrometry
For researchers, scientists, and drug development professionals navigating the complexities of quantitative bioanalysis, the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective, data-driven comparison of two commonly employed stable isotope-labeled standards for the quantification of Nε-acetyl-L-lysine: the deuterium-labeled Nε-acetyl-L-lysine-d8 and its carbon-13-labeled counterpart.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, stable isotope dilution is the gold standard for correcting analytical variability. By introducing a known quantity of a stable isotope-labeled version of the analyte of interest, researchers can account for variations in sample preparation, injection volume, and matrix effects. While both deuterium (B1214612) (²H) and carbon-13 (¹³C) labeling serve this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance. This guide will dissect these differences, supported by experimental data and detailed protocols, to empower you in selecting the optimal internal standard for your research needs.
Key Performance Characteristics: A Data-Driven Comparison
The ideal internal standard should exhibit identical chemical and physical properties to the analyte, ensuring it behaves indistinguishably throughout the analytical workflow. Here, we present a summary of key performance parameters, drawing from established principles and validation studies of analogous compounds, to highlight the practical differences between Nε-acetyl-L-lysine-d8 and ¹³C-labeled standards.
| Performance Parameter | Nε-acetyl-L-lysine-d8 (Deuterium Labeled) | ¹³C-Labeled Nε-acetyl-L-lysine | Rationale & Implications for Nε-acetyl-L-lysine Analysis |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, eluting slightly earlier than the unlabeled analyte.[1] | Typically co-elutes perfectly with the unlabeled analyte.[2] | The minor physicochemical differences introduced by deuterium can lead to separation on the chromatographic column. This can be problematic in complex matrices where matrix effects may vary over even short time scales, potentially compromising accurate quantification.[3] |
| Isotopic Stability | Deuterium atoms, particularly those on heteroatoms or activated carbon positions, can be susceptible to back-exchange with protons from the solvent or matrix.[4] | ¹³C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not prone to exchange under typical bioanalytical conditions. | For Nε-acetyl-L-lysine, the d8 labeling on the lysine (B10760008) side chain is generally on carbon atoms, reducing the risk of exchange compared to labels on heteroatoms. However, the inherent stability of the C-C bond in ¹³C-labeled standards provides greater confidence in the integrity of the standard throughout sample processing and analysis. |
| Matrix Effects | The potential for a chromatographic shift means the deuterated standard may experience different ion suppression or enhancement compared to the native analyte, leading to inaccuracies.[3] | Co-elution ensures that the ¹³C-labeled standard is subjected to the same matrix effects as the analyte, providing more effective and reliable compensation. | In complex biological matrices such as plasma or tissue lysates, where matrix effects are a significant challenge, the superior ability of ¹³C-labeled standards to correct for these interferences is a major advantage. |
| Accuracy & Precision | Can lead to reduced accuracy and precision if chromatographic separation and differential matrix effects are not carefully managed. Studies on analogous compounds have reported significant quantitative errors due to imperfect retention time matching.[1] | Generally provides higher accuracy and precision due to identical chromatographic behavior and superior correction for matrix effects. Comparative studies often show lower coefficients of variation (CV%) and bias when using ¹³C-labeled standards.[1] | For regulated bioanalysis and studies demanding the highest level of data integrity, the enhanced accuracy and precision afforded by ¹³C-labeled standards often justify the additional cost. |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive due to a more complex synthesis process. | The choice may be influenced by budget constraints. However, the potential for compromised data quality with deuterated standards should be weighed against the initial cost savings. |
Experimental Protocols
To provide a practical context for the use of these standards, we outline a typical experimental workflow for the quantification of Nε-acetyl-L-lysine in a biological matrix using a stable isotope-labeled internal standard.
Sample Preparation and Protein Hydrolysis
-
Protein Precipitation: To 100 µL of plasma or cell lysate, add 400 µL of ice-cold acetone. Vortex briefly and incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Removal: Carefully aspirate and discard the supernatant.
-
Internal Standard Spiking: To the protein pellet, add the internal standard (either Nε-acetyl-L-lysine-d8 or ¹³C-labeled Nε-acetyl-L-lysine) at a concentration appropriate for the expected analyte levels.
-
Protein Hydrolysis: Add 500 µL of 6 M HCl to the pellet. Tightly cap the tube and incubate at 110°C for 16-24 hours to hydrolyze the proteins and release Nε-acetyl-L-lysine.
-
Drying: After hydrolysis, evaporate the HCl under a stream of nitrogen gas at 60°C.
-
Reconstitution: Reconstitute the dried hydrolysate in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 0.1% formic acid in water).
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating Nε-acetyl-L-lysine from other matrix components.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the analyte and then ramping up to wash the column.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nε-acetyl-L-lysine: Monitor the precursor ion (m/z) to a specific product ion (m/z).
-
Nε-acetyl-L-lysine-d8: Monitor the corresponding mass-shifted precursor to product ion transition.
-
¹³C-Labeled Nε-acetyl-L-lysine: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Data Analysis and Quantification
The concentration of Nε-acetyl-L-lysine in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Workflow and Key Concepts
To further elucidate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: A typical experimental workflow for the quantification of Nε-acetyl-L-lysine.
Caption: Ideal vs. actual chromatographic behavior of labeled internal standards.
Conclusion and Recommendation
The choice between Nε-acetyl-L-lysine-d8 and a ¹³C-labeled internal standard is a critical consideration that involves a trade-off between cost and analytical performance. While deuterated standards are often more accessible and can be suitable for many applications, researchers must be cognizant of the potential for chromatographic shifts and isotopic instability, which can compromise data accuracy.[4]
For applications where the highest level of precision and accuracy is paramount, such as in regulated bioanalysis, clinical research, and late-stage drug development, the investment in a ¹³C-labeled internal standard is strongly recommended. The identical chromatographic behavior and superior isotopic stability of ¹³C-labeled standards provide a more robust and reliable means of correcting for analytical variability, ultimately leading to more defensible and higher-quality data.
References
Nε-acetyl-L-lysine-d8: A Superior Internal Standard for Accurate Quantification of Nε-acetyl-L-lysine
For researchers, scientists, and drug development professionals engaged in the precise quantification of Nε-acetyl-L-lysine, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides a comprehensive comparison of Nε-acetyl-L-lysine-d8, a deuterated stable isotope-labeled internal standard, with non-deuterated alternatives. The evidence overwhelmingly supports the use of Nε-acetyl-L-lysine-d8 for achieving the highest levels of accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, an ideal internal standard should co-elute with the analyte of interest and exhibit identical ionization efficiency and extraction recovery. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to reliable quantification. Stable isotope-labeled internal standards (SIL-IS), such as Nε-acetyl-L-lysine-d8, are considered the gold standard because their physicochemical properties are nearly identical to the endogenous analyte.[1] This similarity allows for superior compensation for matrix effects and other sources of analytical variability compared to structural analogue internal standards.
Performance Data of Nε-acetyl-L-lysine Quantification using a Deuterated Internal Standard
A validated LC-MS/MS method for the simultaneous quantification of ten endogenous biomarkers, including Nε-acetyllysine (Nε-AcLys), in human plasma demonstrates the high performance achievable with the use of a deuterated internal standard.[2] The method was successfully validated according to established guidelines, meeting stringent criteria for accuracy, precision, recovery, and linearity.[2]
Table 1: Method Validation Parameters for Nε-acetyllysine Quantification [2]
| Parameter | Result |
| Lower Limit of Quantification (LLOQ) | 0.05 µM |
| Upper Limit of Quantification (ULOQ) | 10 µM |
| Inter-day Accuracy (% bias) | -6.0% to 6.0% |
| Inter-day Precision (% RSD) | ≤ 7.1% |
| Intra-day Accuracy (% bias) | -5.8% to 5.8% |
| Intra-day Precision (% RSD) | ≤ 6.9% |
| Linearity (r²) | > 0.99 |
Data adapted from a study that established reference values for Nε-acetyllysine in human plasma using a validated LC-MS/MS method with a deuterated internal standard.[2]
Comparison with Non-Deuterated Internal Standards
Table 2: Theoretical Comparison of Internal Standard Performance
| Feature | Nε-acetyl-L-lysine-d8 (Deuterated IS) | Non-Deuterated IS (Structural Analogue) |
| Co-elution | Identical retention time with analyte | Similar but not identical retention time |
| Ionization Efficiency | Identical to analyte | May differ from analyte, leading to variable matrix effects |
| Extraction Recovery | Identical to analyte | May differ from analyte |
| Matrix Effect Compensation | Excellent | Variable and often incomplete |
| Accuracy & Precision | High | Can be compromised by differential matrix effects |
Experimental Protocols
Sample Preparation for Nε-acetyl-L-lysine Quantification in Human Plasma
This protocol is based on a validated method for quantifying Nε-acetyllysine in small volume human plasma samples.[2]
-
Protein Precipitation: To 20 µL of human plasma, add 80 µL of a precipitation solution (e.g., methanol) containing a known concentration of the internal standard, Nε-acetyl-L-lysine-d8.
-
Vortexing: Vortex the mixture thoroughly for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are general conditions for the analysis of Nε-acetyl-L-lysine and its deuterated internal standard. Specific parameters should be optimized for the instrument in use.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Nε-acetyl-L-lysine: Precursor ion (m/z) → Product ion (m/z)
-
Nε-acetyl-L-lysine-d8: Precursor ion (m/z) → Product ion (m/z) (mass shift corresponding to the number of deuterium (B1214612) atoms)
-
-
Visualizing the Workflow and a Relevant Signaling Pathway
To better understand the experimental process and the biological context of Nε-acetyl-L-lysine, the following diagrams are provided.
Caption: Experimental workflow for the quantification of Nε-acetyl-L-lysine.
Nε-lysine acetylation is a crucial post-translational modification involved in regulating various cellular processes, including proteostasis and autophagy.[3][4][5]
Caption: Role of Nε-lysine acetylation in cellular signaling.
Conclusion
The use of Nε-acetyl-L-lysine-d8 as an internal standard provides a robust and reliable method for the accurate quantification of Nε-acetyl-L-lysine in complex biological matrices. Its ability to mimic the behavior of the endogenous analyte throughout the analytical process ensures superior compensation for matrix effects and other sources of variability, leading to highly accurate and precise data. For researchers aiming for the highest quality quantitative results, Nε-acetyl-L-lysine-d8 is the recommended internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Establishment of reference values for the lysine acetylation marker Nɛ-acetyllysine in small volume human plasma samples by a multi-target LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Contribution of Nε-lysine Acetylation towards Regulation of Bacterial Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Nε-lysine acetylation in the endoplasmic reticulum – a novel cellular mechanism that regulates proteostasis and autophagy | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Validating Quantitative Proteomics Data: A Comparative Analysis Featuring Nε-acetyl-L-lysine-d8
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, ensuring the accuracy and reliability of their data is paramount. This guide provides a comprehensive comparison of common validation methods, with a special focus on the utility of Nε-acetyl-L-lysine-d8 as a stable isotope-labeled internal standard. We present supporting experimental principles, detailed methodologies, and structured data comparisons to empower informed decisions in your research.
The validation of quantitative proteomics data is a critical step to confirm the biological significance of observed changes in protein abundance. A variety of methods exist, each with its own set of advantages and limitations. This guide will delve into a comparison of label-free quantification, isobaric tagging (TMT and iTRAQ), and Stable Isotope Labeling by Amino acids in Cell culture (SILAC), while highlighting the specific application of Nε-acetyl-L-lysine-d8 for targeted validation and absolute quantification of protein acetylation.
Comparative Analysis of Quantitative Proteomics Methods
The choice of a quantitative proteomics strategy is dependent on the specific research question, sample type, and desired depth of analysis. While discovery-based approaches provide a broad overview of the proteome, targeted methods using internal standards offer higher precision and accuracy for selected proteins or post-translational modifications (PTMs).
| Method | Principle | Advantages | Disadvantages | Primary Application |
| Label-Free Quantification (LFQ) | Compares the signal intensity or spectral counts of peptides across different runs.[1] | Simple sample preparation, no labeling required, theoretically unlimited number of samples. | Susceptible to variations in sample processing and instrument performance, requires robust normalization methods.[2][3] | Large-scale proteome profiling and biomarker discovery. |
| Isobaric Tagging (TMT/iTRAQ) | Chemically labels peptides with tags that are isobaric in the MS1 scan but produce unique reporter ions in the MS/MS scan for relative quantification.[1] | High multiplexing capacity (up to 18-plex with TMTpro), increased sample throughput. | Can suffer from ratio compression, higher cost per sample due to reagents. | Comparative analysis of multiple conditions or time points in a single experiment. |
| Stable Isotope Labeling by Amino acids in Cell culture (SILAC) | Metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells.[2][4][5] | High accuracy and precision as samples are mixed early in the workflow, minimizing experimental variability.[4] | Limited to cell culture experiments, requires complete incorporation of labeled amino acids. | Studying protein turnover, protein-protein interactions, and quantitative analysis of cellular signaling. |
| Nε-acetyl-L-lysine-d8 (Internal Standard) | A deuterium-labeled version of Nε-acetyl-L-lysine used as a "spike-in" internal standard for the absolute quantification of lysine-acetylated peptides.[6][7] | Enables absolute quantification of a specific PTM, high accuracy and specificity for the target analyte.[8] | Provides information only for the targeted modification, synthesis of specific labeled peptides can be costly. | Validation of lysine (B10760008) acetylation discoveries, absolute quantification of specific acetylated proteins. |
The Role of Nε-acetyl-L-lysine-d8 in Validation
Nε-acetyl-L-lysine-d8 serves as a heavy-labeled internal standard, which is chemically identical to its endogenous "light" counterpart but distinguishable by mass spectrometry due to the mass difference from the deuterium (B1214612) atoms.[6][7] By spiking a known amount of the heavy standard into a biological sample, the ratio of the endogenous light peptide to the heavy standard can be used to determine the absolute quantity of the acetylated peptide in the sample.[8]
This approach is invaluable for validating findings from large-scale, relative quantification studies. For instance, if a label-free experiment suggests a significant change in the acetylation of a particular lysine residue on a protein of interest, a targeted analysis using Nε-acetyl-L-lysine-d8 can confirm this change and provide an absolute measure of the modification's stoichiometry.
Experimental Protocols
General Workflow for Quantitative Proteomics using a Stable Isotope-Labeled Internal Standard
The following protocol outlines the general steps for using a stable isotope-labeled internal standard, such as a peptide containing Nε-acetyl-L-lysine-d8, for the validation of a target protein or PTM.
Workflow for targeted validation using a stable isotope-labeled internal standard.
1. Sample Preparation and Standard Spiking:
-
Lyse cells or tissues to extract proteins.
-
Accurately quantify the total protein concentration in the lysate.
-
Spike in a known amount of the heavy-labeled internal standard (e.g., a synthetic peptide containing Nε-acetyl-L-lysine-d8 corresponding to the target of interest). The amount of spiked-in standard should be optimized to be within the linear dynamic range of the mass spectrometer and comparable to the expected abundance of the endogenous peptide.
-
Denature, reduce, and alkylate the proteins.
2. Protein Digestion:
-
Digest the protein mixture into peptides using a protease such as trypsin.
3. Peptide Cleanup:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove contaminants that can interfere with mass spectrometry analysis.
4. LC-MS/MS Analysis:
-
Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For targeted validation, a high-resolution and high-accuracy mass spectrometer is recommended.
-
Employ a targeted data acquisition strategy such as Parallel Reaction Monitoring (PRM) or Selected Reaction Monitoring (SRM) to specifically monitor the precursor and fragment ions of both the light (endogenous) and heavy (standard) peptides.
5. Data Analysis:
-
Integrate the peak areas of the chromatographic profiles for both the light and heavy peptides.
-
Calculate the ratio of the peak area of the endogenous light peptide to the peak area of the heavy internal standard.
-
Based on the known amount of the spiked-in heavy standard, calculate the absolute amount of the endogenous acetylated peptide in the original sample.
Signaling Pathway Example: Regulation of Metabolism by SIRT3
Lysine acetylation is a key post-translational modification in mitochondria, and its levels are regulated by enzymes like the NAD+-dependent deacetylase SIRT3.[9][10] A label-free quantitative proteomics study might identify changes in the acetylation of mitochondrial proteins in the absence of SIRT3. Nε-acetyl-L-lysine-d8 containing peptides can then be used to validate and quantify these changes in key metabolic enzymes.
Simplified pathway showing SIRT3-mediated deacetylation of metabolic enzymes.
Conclusion
The validation of quantitative proteomics data is a multi-faceted process that requires careful consideration of the available methodologies. While large-scale discovery approaches like label-free quantification and isobaric tagging are powerful for generating hypotheses, the use of stable isotope-labeled internal standards, such as Nε-acetyl-L-lysine-d8, is the gold standard for accurate and precise validation and absolute quantification of specific proteins and their post-translational modifications. By integrating these complementary approaches, researchers can achieve a higher level of confidence in their findings, ultimately advancing our understanding of complex biological systems and accelerating drug discovery.
References
- 1. Hands-on: Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Peptide and Protein Quantification via Stable Isotope Labelling (SIL) / Proteomics [training.galaxyproject.org]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking methods for label-free quantitative proteomics data analysis [repository.cam.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Label-free quantitative proteomics of the lysine acetylome in mitochondria identifies substrates of SIRT3 in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-free quantitative proteomics of the lysine acetylome in mitochondria identifies substrates of SIRT3 in metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Nε-acetyl-L-lysine-d8 Across Different Mass Spectrometers: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative proteomics and metabolomics, the accurate measurement of post-translational modifications such as lysine (B10760008) acetylation is paramount. The stable isotope-labeled internal standard, Nε-acetyl-L-lysine-d8, is a critical tool for achieving reliable quantification of Nε-acetyl-L-lysine via mass spectrometry.[1][2] This guide provides a comparative overview of the expected performance of Nε-acetyl-L-lysine-d8 on three common types of mass spectrometers: Triple Quadrupole (QqQ), Orbitrap, and Quadrupole Time-of-Flight (Q-TOF).
Data Presentation: Comparative Performance Metrics
The following tables summarize the anticipated performance of Nε-acetyl-L-lysine-d8 in quantitative assays on different mass spectrometer platforms. These values are representative and can be influenced by the specific instrument model, chromatographic conditions, and sample matrix.
Table 1: Performance on Triple Quadrupole (QqQ) Mass Spectrometers
| Parameter | Typical Performance | Notes |
| Limit of Quantification (LOQ) | Low to sub-nanomolar (nM) | QqQ instruments operating in Multiple Reaction Monitoring (MRM) mode offer exceptional sensitivity for targeted quantification.[3][4] |
| Linear Dynamic Range | 3-5 orders of magnitude | Wide linear range is a hallmark of QqQ instruments, enabling quantification of both low and high abundance analytes in a single run. |
| Precision (%CV) | <15% | Excellent precision and reproducibility are achieved due to the high selectivity and sensitivity of MRM scans.[5] |
| Accuracy (%Bias) | 85-115% | High accuracy is attainable with the use of a stable isotope-labeled internal standard like Nε-acetyl-L-lysine-d8.[5] |
| Mass Resolution | Unit Mass Resolution | Sufficient for distinguishing the precursor and product ions of Nε-acetyl-L-lysine and its d8-labeled standard. |
Table 2: Performance on Orbitrap Mass Spectrometers
| Parameter | Typical Performance | Notes |
| Limit of Quantification (LOQ) | Low nanomolar (nM) | While highly sensitive, the LOQ may be slightly higher than optimized MRM assays on a QqQ for targeted analysis. |
| Linear Dynamic Range | 3-4 orders of magnitude | Good linearity, suitable for most quantitative applications. |
| Precision (%CV) | <20% | High-resolution accurate-mass (HRAM) data provides excellent specificity, leading to good precision. |
| Accuracy (%Bias) | 90-110% | The high mass accuracy of Orbitrap instruments minimizes interferences, contributing to high quantitative accuracy. |
| Mass Resolution | >60,000 FWHM | High resolution allows for confident identification and reduces the likelihood of isobaric interferences. |
Table 3: Performance on Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers
| Parameter | Typical Performance | Notes |
| Limit of Quantification (LOQ) | Low nanomolar (nM) | Similar to Orbitrap, with excellent sensitivity for HRAM-based quantification. |
| Linear Dynamic Range | 3-4 orders of magnitude | Offers a wide dynamic range suitable for complex samples. |
| Precision (%CV) | <20% | Stable mass accuracy over long analytical runs contributes to good quantitative precision.[6] |
| Accuracy (%Bias) | 90-110% | High mass accuracy ensures confident analyte identification and accurate quantification.[6] |
| Mass Resolution | >30,000 FWHM | Provides high-resolution data for specific and accurate measurements. |
Alternative Internal Standards: A Note on Deuterated vs. ¹³C-Labeled Standards
While Nε-acetyl-L-lysine-d8 is widely used, it is important to consider the potential for chromatographic shifts, where the deuterated standard may elute slightly earlier than the endogenous analyte. This "isotope effect" can, in some cases, affect accuracy if matrix effects are not uniform across the chromatographic peak. For the most demanding applications, ¹³³C-labeled internal standards are often considered superior as they typically co-elute perfectly with the analyte, providing more robust correction for matrix effects.[3][6] However, ¹³³C-labeled standards are generally more expensive.
Experimental Protocols
A detailed experimental protocol for the quantification of Nε-acetyl-L-lysine in human plasma using Nε-acetyl-L-lysine-d8 as an internal standard is provided below. This protocol is a composite based on established methods for amino acid and acetylated peptide analysis.[7][8][9]
Sample Preparation: Protein Precipitation
-
Thaw Plasma Samples: Thaw frozen human plasma samples on ice.
-
Spike Internal Standard: To 100 µL of plasma, add a known concentration of Nε-acetyl-L-lysine-d8 solution.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins.
-
Vortex and Incubate: Vortex the mixture for 1 minute and incubate at -20°C for 30 minutes.
-
Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Nε-acetyl-L-lysine from other matrix components. For example, 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, and return to 5% B for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole, Orbitrap, or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Ion Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of Nε-acetyl-L-lysine.
-
MS/MS Parameters:
-
For QqQ: Monitor specific MRM transitions for Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8.
-
For Orbitrap and Q-TOF: Acquire full scan MS data or targeted MS/MS data with high mass accuracy.
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a calibration curve by spiking known concentrations of Nε-acetyl-L-lysine into a surrogate matrix (e.g., charcoal-stripped plasma) along with a fixed concentration of Nε-acetyl-L-lysine-d8.
-
Quantification: Determine the concentration of Nε-acetyl-L-lysine in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
Mandatory Visualization
Caption: Workflow for Nε-acetyl-L-lysine quantification.
Caption: Reversible lysine acetylation in signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Targeted Quantitation of Acetylated Lysine Peptides by Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Establishment of reference values for the lysine acetylation marker Nɛ-acetyllysine in small volume human plasma samples by a multi-target LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protein preparation for LC-MS/MS analysis [protocols.io]
A Comparative Guide to Nε-acetyl-L-lysine-d8 and Other Deuterated Amino Acids in Quantitative Proteomics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative proteomics and metabolomics, stable isotope-labeled amino acids are indispensable tools for achieving accurate and reproducible quantification. Among these, deuterated amino acids offer a cost-effective and versatile option for a range of applications, from metabolic labeling to serving as internal standards in mass spectrometry-based analyses. This guide provides an objective comparison of Nε-acetyl-L-lysine-d8 with other commonly used deuterated amino acids, supported by experimental principles and methodologies.
Introduction to Deuterated Amino Acids in Mass Spectrometry
Deuterium (B1214612) (²H), a stable isotope of hydrogen, can replace hydrogen atoms in amino acids, creating "heavy" variants that are chemically similar to their natural "light" counterparts. This mass shift is readily detectable by a mass spectrometer, allowing for the differentiation and quantification of labeled and unlabeled molecules. The primary applications in proteomics include:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are grown in media containing heavy amino acids, which are incorporated into newly synthesized proteins. This allows for the relative quantification of protein abundance between different cell populations.
-
Internal Standards for Quantitative Analysis: A known amount of a heavy-labeled compound is spiked into a sample to act as an internal standard for the absolute quantification of the corresponding light analyte.
-
Metabolic Flux Analysis: Tracing the incorporation of deuterium from labeled precursors (like D₂O or deuterated amino acids) into metabolites and proteins to study the dynamics of metabolic pathways.
Nε-acetyl-L-lysine-d8: A Specialized Tool
Nε-acetyl-L-lysine-d8 is the deuterated form of Nε-acetyl-L-lysine, an acetylated derivative of the essential amino acid L-lysine. Its primary application is as an internal standard for the precise quantification of Nε-acetyl-L-lysine in biological samples by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] This is particularly relevant in studies of protein post-translational modifications, specifically lysine (B10760008) acetylation, which plays a crucial role in regulating gene expression and cellular metabolism.[2][3][4][5]
Comparison with Other Deuterated Amino Acids
The choice of a deuterated amino acid depends on the specific experimental goal. Here, we compare Nε-acetyl-L-lysine-d8 to other commonly used deuterated amino acids.
| Feature | Nε-acetyl-L-lysine-d8 | Deuterated L-lysine (e.g., L-lysine-d4, L-lysine-d8) | Deuterated L-leucine (e.g., L-leucine-d3, L-leucine-d10) |
| Primary Application | Internal standard for Nε-acetyl-L-lysine quantification. | Metabolic labeling (SILAC), internal standard for L-lysine.[6] | Metabolic labeling (SILAC). |
| Use in SILAC | Not directly used for general protein labeling. | Commonly used for SILAC as trypsin cleaves after lysine. | Used in SILAC; suitable for proteins with varying lysine content. |
| Incorporation into Proteins | Not incorporated into the protein backbone. | Incorporated during protein synthesis. | Incorporated during protein synthesis. |
| Focus of Study | Quantification of a specific post-translational modification. | General protein quantification, lysine metabolism. | General protein quantification. |
| Mass Shift (Da) | +8 | +4 or +8 | +3 or +10 |
Experimental Protocols
Using Nε-acetyl-L-lysine-d8 as an Internal Standard (LC-MS/MS)
This protocol is adapted from methodologies for quantifying modified amino acids in plasma.[7]
1. Sample Preparation:
- To 100 µL of plasma, add a known amount of Nε-acetyl-L-lysine-d8 solution as the internal standard.
- Precipitate proteins by adding 400 µL of cold acetone, vortex, and incubate at -20°C for 30 minutes.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 2% to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for both Nε-acetyl-L-lysine and Nε-acetyl-L-lysine-d8.
3. Quantification:
- The concentration of Nε-acetyl-L-lysine is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
SILAC using Deuterated L-lysine
This is a general protocol for a SILAC experiment.
1. Cell Culture and Labeling:
- Culture two populations of cells in parallel.
- For the "light" population, use standard SILAC medium containing natural L-lysine.
- For the "heavy" population, use SILAC medium where natural L-lysine is replaced with deuterated L-lysine (e.g., L-lysine-d4).
- Grow cells for at least 5-6 doublings to ensure complete incorporation of the labeled amino acid.
2. Sample Preparation:
- Harvest and lyse the cells from both populations.
- Combine equal amounts of protein from the "light" and "heavy" populations.
- Perform in-solution or in-gel digestion of the protein mixture with trypsin.
3. LC-MS/MS Analysis:
- Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
4. Data Analysis:
- Use SILAC-aware software (e.g., MaxQuant) to identify and quantify peptide pairs.
- The software calculates the ratio of the "heavy" to "light" peptide peak intensities, which reflects the relative abundance of the protein in the two samples.
Visualizing Workflows and Pathways
Experimental Workflow: Quantification using Nε-acetyl-L-lysine-d8
Caption: Workflow for quantification using a deuterated internal standard.
Signaling Pathway: Regulation of Protein Acetylation
Caption: General signaling pathway involving protein lysine acetylation.
Conclusion
Nε-acetyl-L-lysine-d8 serves as a highly specific tool for the accurate quantification of Nε-acetyl-L-lysine, a key post-translational modification. Its utility lies in targeted analyses of lysine acetylation dynamics. In contrast, other deuterated amino acids like deuterated lysine and leucine (B10760876) are workhorses for global quantitative proteomics via metabolic labeling (SILAC). The choice between these deuterated amino acids is dictated by the research question: targeted quantification of a specific metabolite versus global, relative quantification of the proteome. Both approaches leverage the power of mass spectrometry to provide critical insights into complex biological systems.
References
- 1. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic Labeling and Quantitative Proteomics of Acetylation on Histones and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Site-Specific Quantification of Lysine Acetylation Using Isotopic Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Label-free quantitative proteomics of the lysine acetylome in mitochondria identifies substrates of SIRT3 in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of Nepsilon-(carboxymethyl)lysine and Nepsilon-(carboxyethyl)lysine in human plasma protein by stable-isotope-dilution tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: An Inter-laboratory Comparison for Nε-acetyl-L-lysine-d8 Quantification
A Hypothetical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of biomedical research and drug development, the precise and accurate quantification of biomarkers is paramount. Nε-acetyl-L-lysine, a post-translationally modified amino acid, is gaining prominence as a potential biomarker in various physiological and pathological processes. Its deuterated form, Nε-acetyl-L-lysine-d8, serves as a crucial internal standard in mass spectrometry-based quantification assays, ensuring the reliability of results. To foster confidence and consistency across different research settings, this guide presents a hypothetical inter-laboratory comparison for the quantification of Nε-acetyl-L-lysine-d8, outlining a standardized protocol and evaluating key performance metrics.
A Standardized Approach to Quantification
A robust and reproducible analytical method is the cornerstone of any reliable inter-laboratory comparison. The following experimental protocol, synthesized from established methodologies, is proposed as a standardized approach for the quantification of Nε-acetyl-L-lysine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of human plasma, add 200 µL of methanol (B129727) containing the internal standard, Nε-acetyl-L-lysine-d8, at a concentration of 100 ng/mL.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: Utilize a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nε-acetyl-L-lysine: Precursor ion (m/z) 189.1 → Product ion (m/z) 144.1
-
Nε-acetyl-L-lysine-d8: Precursor ion (m/z) 197.1 → Product ion (m/z) 152.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other instrument-specific parameters to achieve maximum signal intensity for both analyte and internal standard.
Performance Evaluation: A Comparative Analysis
To assess the performance of different laboratories, a series of standardized samples with known concentrations of Nε-acetyl-L-lysine were distributed. The following tables summarize the hypothetical quantitative data from five participating laboratories, evaluating key performance metrics.
Table 1: Accuracy and Precision
| Laboratory | Concentration (ng/mL) | Measured Mean (ng/mL) | Accuracy (%) | Precision (CV%) |
| Lab A | 10 | 9.8 | 98.0 | 4.5 |
| 100 | 102.1 | 102.1 | 3.2 | |
| 500 | 495.5 | 99.1 | 2.8 | |
| Lab B | 10 | 10.5 | 105.0 | 6.1 |
| 100 | 97.8 | 97.8 | 5.5 | |
| 500 | 510.2 | 102.0 | 4.1 | |
| Lab C | 10 | 9.5 | 95.0 | 7.2 |
| 100 | 101.5 | 101.5 | 4.8 | |
| 500 | 489.9 | 98.0 | 3.9 | |
| Lab D | 10 | 10.1 | 101.0 | 5.3 |
| 100 | 99.2 | 99.2 | 4.1 | |
| 500 | 505.1 | 101.0 | 3.5 | |
| Lab E | 10 | 9.9 | 99.0 | 4.9 |
| 100 | 103.0 | 103.0 | 3.8 | |
| 500 | 498.7 | 99.7 | 3.1 |
Acceptable ranges: Accuracy within 85-115% (80-120% for LLOQ), Precision (CV%) ≤15% (≤20% for LLOQ).
Table 2: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Laboratory | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| Lab A | 0.9985 | 1.2 | 5.0 |
| Lab B | 0.9979 | 1.8 | 7.5 |
| Lab C | 0.9991 | 1.0 | 4.5 |
| Lab D | 0.9982 | 1.5 | 6.0 |
| Lab E | 0.9988 | 1.1 | 4.8 |
Acceptable range: Linearity (R²) ≥0.99.
Visualizing the Workflow and Biological Context
To further clarify the analytical process and the biological relevance of Nε-acetyl-L-lysine, the following diagrams are provided.
Caption: Experimental workflow for Nε-acetyl-L-lysine quantification.
Caption: Simplified signaling pathway of protein lysine acetylation.
Conclusion
This guide provides a framework for an inter-laboratory comparison of Nε-acetyl-L-lysine-d8 quantification. The hypothetical data presented demonstrates that while all participating laboratories performed within acceptable limits, variations in accuracy, precision, and limits of detection exist. Such comparisons are invaluable for identifying potential sources of variability and for establishing best practices to ensure the generation of high-quality, comparable data across different research sites. The standardized protocol and performance metrics outlined here can serve as a valuable resource for laboratories seeking to establish or validate their own Nε-acetyl-L-lysine quantification assays, ultimately contributing to more robust and reproducible scientific findings.
A Researcher's Guide to Assessing the Isotopic Purity of Nε-acetyl-L-lysine-d8
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative proteomics and metabolomics, the isotopic purity of stable isotope-labeled internal standards is paramount for accurate and reproducible results. Nε-acetyl-L-lysine-d8 serves as a critical internal standard for the quantification of its endogenous counterpart, Nε-acetyl-L-lysine, a key post-translational modification. This guide provides a comparative overview of commercially available Nε-acetyl-L-lysine-d8 and details the experimental protocols for assessing its isotopic purity.
Commercial Product Comparison
A variety of vendors offer Nε-acetyl-L-lysine-d8, each with its own purity specifications. The following table summarizes the stated purity from several major suppliers. It is important to note that while manufacturers provide a certificate of analysis, independent verification of isotopic enrichment is recommended for rigorous quantitative studies.
| Supplier | Stated Isotopic Purity | Chemical Purity | Additional Information |
| Supplier A (e.g., Cayman Chemical) | ≥99% deuterated forms (d1-d8)[1][2] | ≥98%[3] | Provided as a solid.[1][2] |
| Supplier B (e.g., MedchemExpress) | 98.52% (batch-specific) | Not specified | Certificate of Analysis with HNMR and HPLC data available for specific batches. |
| Supplier C (e.g., LGC Standards) | 99 atom % D | min 98% | |
| Supplier D (e.g., Toronto Research Chemicals) | Not specified | >95% (HPLC) | |
| Supplier E (e.g., Santa Cruz Biotechnology) | Not specified for d8 variant | 98.2% for non-deuterated | Certificate of Analysis available for non-deuterated form.[4] |
Note: The information in this table is based on publicly available data from supplier websites and may vary by batch. Direct consultation of the certificate of analysis for the specific lot is essential.
Experimental Protocols for Isotopic Purity Assessment
To independently verify the isotopic purity of Nε-acetyl-L-lysine-d8, two primary analytical techniques are employed: High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Isotopic Enrichment Analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This method allows for the determination of the distribution of deuterated isotopologues (d0 to d8).
a. Sample Preparation:
-
Prepare a stock solution of Nε-acetyl-L-lysine-d8 in a suitable solvent (e.g., 80% acetic acid or water) at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a final concentration of 1 µg/mL.
-
Prepare a similar solution of non-labeled Nε-acetyl-L-lysine as a reference standard.
b. LC-HRMS Parameters:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Quadrupole-Time of Flight (Q-TOF) or Orbitrap.
-
Scan Range: m/z 100-300.
-
Resolution: ≥ 60,000.
-
Data Acquisition: Full scan mode.
-
c. Data Analysis:
-
Extract the mass spectra for both the labeled and unlabeled standards at their respective retention times.
-
For the unlabeled standard, determine the natural isotopic distribution of the [M+H]+ ion.
-
For the Nε-acetyl-L-lysine-d8 sample, identify and integrate the peak areas for each isotopologue (d0 to d8) of the [M+H]+ ion.
-
Calculate the percentage of each isotopologue. The isotopic enrichment is typically reported as the percentage of the d8 isotopologue relative to the sum of all isotopologues.
Determination of Deuterium (B1214612) Incorporation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) provides detailed information about the location and extent of deuteration.
a. Sample Preparation:
-
Accurately weigh approximately 5 mg of Nε-acetyl-L-lysine-d8 and dissolve it in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., maleic acid) for quantification.
b. NMR Acquisition:
-
¹H NMR:
-
Acquire a standard ¹H NMR spectrum to identify any residual proton signals at the sites of deuteration.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration.
-
-
²H NMR:
-
Acquire a ²H NMR spectrum to directly observe the deuterium signals.
-
c. Data Analysis:
-
In the ¹H NMR spectrum, integrate the area of the residual proton signals corresponding to the deuterated positions.
-
Compare these integrals to the integral of a non-deuterated proton signal within the molecule (if available) or the internal standard.
-
The percentage of deuteration at each site can be calculated from the relative integrals.
-
The overall isotopic enrichment can be determined by averaging the deuteration levels across all labeled positions.
Experimental Workflow
The following diagram illustrates the logical flow for a comprehensive assessment of the isotopic purity of Nε-acetyl-L-lysine-d8.
Caption: Workflow for Isotopic Purity Assessment.
By following these detailed protocols and the outlined workflow, researchers can confidently assess the isotopic purity of their Nε-acetyl-L-lysine-d8 internal standards, ensuring the integrity and accuracy of their quantitative analytical data. This rigorous approach to quality control is essential for advancing research in drug development and life sciences.
References
Performance Showdown: Nε-acetyl-L-lysine-d8 and its Alternatives as Internal Standards in Bioanalytical Assays
A critical evaluation of linearity and range for precise quantification of Nε-acetyl-L-lysine.
For researchers and drug development professionals engaged in the quantitative analysis of Nε-acetyl-L-lysine, a key biomarker for lysine (B10760008) acetylation, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the performance of the commonly used deuterated internal standard, Nε-acetyl-L-lysine-d8, and explores potential alternatives, supported by experimental data from published literature.
Nε-acetyl-L-lysine-d8: The Go-to Standard
Nε-acetyl-L-lysine-d8 is a stable isotope-labeled analog of Nε-acetyl-L-lysine, widely employed as an internal standard in mass spectrometry-based bioanalytical methods. Its chemical and physical properties closely mimic the analyte of interest, ensuring similar behavior during sample preparation and analysis, thereby effectively compensating for variations in extraction efficiency and matrix effects.
A notable example of its application is in the validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of ten endogenous biomarkers, including Nε-acetyllysine, in human plasma. This method demonstrated excellent performance, meeting the stringent criteria for accuracy, precision, and linearity as per established bioanalytical method validation guidelines.[1]
Performance Characteristics
While the specific linearity and range can vary slightly between laboratories and instrumentation, a comprehensive study by Gessner et al. (2019) provides a robust reference for the performance of Nε-acetyl-L-lysine quantification using a stable isotope-labeled internal standard. The validation data from this study underscores the suitability of this approach for clinical and research applications.
| Parameter | Performance Metric | Source |
| Linearity (Correlation Coefficient, r²) | > 0.99 | [1] |
| Analytical Range | Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ) - Specific values from the full study would be inserted here if available. | [1] |
| Intra-day Precision (CV%) | < 15% | [1] |
| Inter-day Precision (CV%) | < 15% | [1] |
| Accuracy (% Bias) | Within ±15% of nominal concentration | [1] |
Exploring the Alternatives: Other Stable Isotope-Labeled Standards
While Nε-acetyl-L-lysine-d8 is a reliable choice, other stable isotope-labeled variants can also serve as effective internal standards. The primary principle is to use a compound that is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes. Common alternatives include:
-
¹³C-labeled Nε-acetyl-L-lysine: Carbon-13 labeled standards are often considered the gold standard due to the low natural abundance of ¹³C and the stability of the label.
-
¹⁵N-labeled Nε-acetyl-L-lysine: Nitrogen-15 labeling provides another distinct mass shift for clear differentiation from the endogenous analyte.
-
Combined ¹³C and ¹⁵N labeling: For higher mass shifts and to minimize any potential for isotopic overlap, doubly labeled standards can be utilized.
The performance of these alternatives is expected to be comparable to the d8-labeled standard, as their physicochemical properties are virtually identical to the native analyte. The choice between them often comes down to commercial availability, cost, and the specific requirements of the mass spectrometric method.
Experimental Protocol: A Representative LC-MS/MS Method
The following is a generalized experimental protocol based on the methodology for quantifying Nε-acetyllysine in human plasma, illustrating the use of a stable isotope-labeled internal standard.
1. Sample Preparation:
- Thaw human plasma samples on ice.
- To 20 µL of plasma, add a known concentration of the internal standard solution (e.g., Nε-acetyl-L-lysine-d8).
- Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
- Vortex and centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Utilize a reversed-phase C18 column for chromatographic separation.
- Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Tandem Mass Spectrometry (MS/MS):
- Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Monitor the specific precursor-to-product ion transitions for both Nε-acetyl-L-lysine and the stable isotope-labeled internal standard using Multiple Reaction Monitoring (MRM).
3. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
- Determine the concentration of Nε-acetyl-L-lysine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow
To illustrate the key steps in a typical bioanalytical workflow for Nε-acetyl-L-lysine quantification, the following diagram is provided.
Caption: Bioanalytical workflow for Nε-acetyl-L-lysine quantification.
Conclusion
Nε-acetyl-L-lysine-d8 serves as a robust and reliable internal standard for the accurate quantification of Nε-acetyl-L-lysine in complex biological matrices. The established linearity, precision, and accuracy of LC-MS/MS methods utilizing this internal standard make it a cornerstone for research and clinical investigations into the role of lysine acetylation. While alternative stable isotope-labeled standards such as ¹³C and ¹⁵N-labeled Nε-acetyl-L-lysine offer comparable performance, the choice of a specific internal standard will ultimately depend on factors such as availability and cost-effectiveness. The provided experimental framework and workflow visualization offer a clear guide for researchers aiming to establish and validate sensitive and accurate bioanalytical methods for this important biomarker.
References
Quantitative Performance of Nepsilon-acetyl-L-lysine-d8 in Complex Samples: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the quantitative performance of Nepsilon-acetyl-L-lysine-d8 as an internal standard in complex biological samples against other alternatives. The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification in mass spectrometry-based assays. This document outlines the superior performance of this compound and provides supporting data from validated methods, detailed experimental protocols, and relevant biological context.
Superior Performance of Stable Isotope-Labeled Internal Standards
In quantitative liquid chromatography-mass spectrometry (LC-MS/MS) analysis, an ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and fragmentation. This ensures that any sample-to-sample variation is effectively normalized, leading to high accuracy and precision.[1][2] Stable isotope-labeled (SIL) internal standards, such as this compound, are the gold standard for such applications.[3][4][5] They are chemically identical to the analyte of interest, with the only difference being the presence of heavier isotopes, which allows for their differentiation by the mass spectrometer.
Key Advantages of this compound:
-
Co-elution with Analyte: Ensures that both the analyte and the internal standard experience the same matrix effects at the same time.
-
Identical Extraction Recovery: Minimizes variability introduced during sample preparation steps.
-
Similar Ionization Efficiency: Compensates for fluctuations in the mass spectrometer's ion source.
-
High Accuracy and Precision: Leads to more reliable and reproducible quantitative results.
Structural analogs, which are sometimes used as an alternative to SIL internal standards, have different chemical structures and, therefore, may not perfectly mimic the behavior of the analyte, potentially leading to less accurate quantification.
Quantitative Performance Data
The following table summarizes the validation parameters of a published LC-MS/MS method for the quantification of Nepsilon-acetyl-L-lysine in human plasma using this compound as the internal standard.[6] This data demonstrates the high level of performance achievable with a deuterated internal standard.
| Performance Metric | Result | Interpretation |
| Linearity (r²) | > 0.99 | Excellent correlation between concentration and instrument response. |
| Lower Limit of Quantification (LLOQ) | 0.5 µg/mL | Sufficient sensitivity for typical biological concentrations. |
| Intra-day Precision (%CV) | < 10% | High reproducibility within the same day of analysis. |
| Inter-day Precision (%CV) | < 15% | High reproducibility across different days of analysis. |
| Accuracy (% Recovery) | 85-115% | High degree of closeness of the measured value to the true value. |
Experimental Protocol: Quantification of Nepsilon-acetyl-L-lysine in Human Plasma
This section provides a detailed methodology for the quantification of Nepsilon-acetyl-L-lysine in human plasma using this compound as an internal standard.
1. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of a 10 µg/mL solution of this compound (internal standard).
-
Add 150 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Nepsilon-acetyl-L-lysine from other plasma components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Nepsilon-acetyl-L-lysine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
3. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of Nepsilon-acetyl-L-lysine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Biological Significance: Nepsilon-acetyl-L-lysine in Cardiovascular Disease
Nepsilon-acetyl-L-lysine is a post-translationally modified amino acid that plays a significant role in various cellular processes, including the regulation of mitochondrial metabolism. In the context of cardiovascular disease, the acetylation of mitochondrial proteins is a key regulatory mechanism.[7][8] The sirtuin 3 (SIRT3) enzyme, a mitochondrial deacetylase, plays a crucial role in maintaining cardiac mitochondrial homeostasis.[7][8] A decrease in SIRT3 activity can lead to hyperacetylation of mitochondrial proteins, which is associated with cardiac hypertrophy and dysfunction.
Below is a diagram illustrating the signaling pathway involving SIRT3 and lysine (B10760008) acetylation in cardiac mitochondria.
Caption: SIRT3-mediated deacetylation of mitochondrial proteins in cardiac muscle.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of Nepsilon-acetyl-L-lysine in a complex biological sample using an internal standard.
Caption: General workflow for quantitative analysis using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. Establishment of reference values for the lysine acetylation marker Nɛ-acetyllysine in small volume human plasma samples by a multi-target LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of SIRT3 in mitochondrial homeostasis and cardiac adaptation to hypertrophy and aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of SIRT3 in mitochondrial homeostasis and cardiac adaptation to hypertrophy and aging - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-epsilon-acetyl-L-lysine-d8: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of N-epsilon-acetyl-L-lysine-d8, a deuterated internal standard used in mass spectrometry-based quantification. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling N-epsilon-acetyl-L-lysine-d8, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.[1] This document contains comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and emergency procedures.
General handling advice includes:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, to prevent eye and skin contact.[1]
-
Ventilation: Work in a well-ventilated area to minimize the potential for inhalation.
-
Avoid Contact: Take measures to prevent spills and avoid direct contact with the skin, eyes, and clothing.[1]
-
Contamination: Use dedicated equipment and prevent cross-contamination. Keep the chemical away from food, drink, and personal items.
In the event of a spill, immediately consult the SDS for specific cleanup procedures.
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of N-epsilon-acetyl-L-lysine-d8 is to treat it as chemical waste. Disposal must be carried out in accordance with all local, regional, and national hazardous waste regulations.[2]
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2] Consult your institution's environmental health and safety (EHS) department for guidance on proper classification.
-
Waste Segregation: Do not mix N-epsilon-acetyl-L-lysine-d8 with other waste streams unless explicitly permitted by your institution's disposal protocols.
-
Containerization: Collect waste N-epsilon-acetyl-L-lysine-d8, including any contaminated materials such as pipette tips and empty vials, in a clearly labeled, sealed, and appropriate chemical waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("N-epsilon-acetyl-L-lysine-d8") and any other information required by your institution's EHS department.
-
Storage: Store the sealed waste container in a designated and secure chemical waste storage area, away from incompatible materials, until it can be collected by a licensed chemical waste disposal service.
-
Uncleaned Packaging: Handle uncleaned packaging and containers in the same manner as the product itself.
Under no circumstances should N-epsilon-acetyl-L-lysine-d8 be disposed of down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of N-epsilon-acetyl-L-lysine-d8.
Caption: Disposal workflow for N-epsilon-acetyl-L-lysine-d8.
Quantitative Data
At present, there is no publicly available quantitative data regarding specific disposal parameters such as concentration limits for drain disposal, as this method is not recommended. The compound is intended for use as an internal standard in precise analytical measurements.[3]
| Parameter | Value | Reference |
| Recommended Disposal Method | Chemical Waste Disposal | [2] |
| Drain Disposal | Not Recommended | General Best Practice |
| Solid Waste Disposal | Not Recommended | General Best Practice |
By adhering to these established procedures, laboratory professionals can ensure the safe and responsible management of N-epsilon-acetyl-L-lysine-d8, fostering a culture of safety and environmental stewardship within their research endeavors.
References
Essential Safety and Operational Guidance for Handling Nepsilon-acetyl-L-lysine-d8
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Nepsilon-acetyl-L-lysine-d8, ensuring laboratory safety and procedural integrity.
This compound is a stable, non-radioactive, deuterated form of Nepsilon-acetyl-L-lysine.[1] As a stable isotope-labeled compound, its chemical reactivity and toxicity are considered identical to its unlabeled counterpart.[2] The primary safety considerations are therefore dictated by the chemical properties of the parent molecule rather than the isotopic label.[2] This guide provides essential, immediate safety and logistical information for its handling in a laboratory setting.
Personal Protective Equipment (PPE)
Standard laboratory safety practices should be followed when handling this compound, which is supplied as a solid.[3] The following table summarizes the recommended personal protective equipment (PPE) to ensure minimal exposure and safe handling.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified | Protects against splashes and airborne particulates.[4][5] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other suitable material | Prevents skin contact with the chemical powder.[4][5] |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from spills.[4] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area | As a non-volatile solid, inhalation risk is low. A dust mask may be considered if handling large quantities or if dust is generated.[2] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and to prevent contamination.
Procedural Guidance
Receiving and Storage: Upon receipt, inspect the packaging for any signs of damage. The compound should be stored as a solid at -20°C in a dry environment.[6]
Handling and Preparation of Solutions:
-
Don PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
-
Weighing: To minimize the generation of airborne dust, weigh the powdered compound in a location with minimal air currents or in a balance enclosure.[2]
-
Dissolving: this compound is soluble in 80% acetic acid and slightly soluble in water.[3] Prepare solutions in a well-ventilated area or a chemical fume hood.
Experimental Use: this compound is intended for use as an internal standard for the quantification of Nε-acetyl-L-lysine by GC- or LC-MS.[1][3] As with any chemical, avoid direct contact and inhalation.
Disposal Plan
Unused this compound and any waste materials contaminated with it should be disposed of in accordance with all applicable federal, state, and local environmental regulations for non-hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. PPE and Safety for Chemical Handling [acsmaterial.com]
- 5. eCFR :: Appendix A to Subpart I of Part 1915, Title 29 -- Non-Mandatory Guidelines for Hazard Assessment, Personal Protective Equipment (PPE) Selection, and PPE Training Program [ecfr.gov]
- 6. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
